MS453
Description
Properties
Molecular Formula |
C20H27N5O3 |
|---|---|
Molecular Weight |
385.468 |
SMILES |
COC1=C(OC)C=C(N=C(N2CCCC2)N=C3NCCCNC(C=C)=O)C3=C1 |
Appearance |
Solid powder |
Synonyms |
MS453; MS-453; MS 453.; N-(3-((6,7-dimethoxy-2-(pyrrolidin-1-yl)quinazolin-4-yl)amino)propyl)acrylamide |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Development of MS453, a Covalent SETD8 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SETD8 (also known as PR-SET7 or KMT5A) is a protein lysine methyltransferase that plays a crucial role in regulating various cellular processes, including cell cycle progression, DNA damage response, and gene transcription. It is the sole enzyme responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1), a key epigenetic mark. Beyond its action on histones, SETD8 also methylates non-histone proteins such as p53 and the Proliferating Cell Nuclear Antigen (PCNA), thereby influencing their stability and function.[1] The aberrant expression and activity of SETD8 have been implicated in several cancers, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the discovery, development, and characterization of MS453, a potent and selective covalent inhibitor of SETD8.
Discovery and Development of this compound
The development of this compound stemmed from the discovery of a substrate-competitive inhibitor of SETD8, UNC0379.[2][3] Through a structure-based drug design approach, researchers identified a cysteine residue (C311) near the inhibitor binding site of SETD8. This discovery paved the way for the rational design of a covalent inhibitor that could form a permanent bond with the enzyme, offering the potential for enhanced potency and prolonged duration of action.
This compound was designed to incorporate a reactive moiety that specifically targets this cysteine residue. This covalent mechanism of action results in the irreversible inhibition of SETD8's methyltransferase activity.[4]
Quantitative Data
The following tables summarize the key quantitative data for this compound and its precursor, UNC0379.
Table 1: Potency of SETD8 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | SETD8 | 804[4] | Biochemical Assay |
| UNC0379 | SETD8 | 7300[2] | Radioactive Methyl Transfer Assay |
Table 2: Selectivity Profile of UNC0379
While this compound is reported to be selective against 28 other methyltransferases, a detailed public dataset of IC50 values is not available.[4] The selectivity of its precursor, UNC0379, against a panel of 15 other methyltransferases has been characterized and is presented below. The IC50 values for all tested methyltransferases, except for PRC2, were greater than 100 µM.[2]
| Methyltransferase | IC50 (µM) |
| SETD8 | 7.3 |
| G9a | >100 |
| GLP | >100 |
| SUV39H1 | >100 |
| SUV39H2 | >100 |
| SETD2 | >100 |
| MLL1 | >100 |
| MLL2 | >100 |
| MLL3 | >100 |
| MLL4 | >100 |
| DOT1L | >100 |
| PRMT1 | >100 |
| PRMT3 | >100 |
| PRMT5 | >100 |
| CARM1 | >100 |
| PRC2 | >50 |
Table 3: Physicochemical Properties of this compound
Quantitative data on the membrane permeability and efflux ratio for this compound is not publicly available. However, it has been reported that this compound exhibits poor membrane permeability and is subject to high efflux, which has limited its application in cellular assays.
| Property | Value |
| Membrane Permeability | Poor |
| Efflux Ratio | High |
Signaling Pathways
SETD8 is a critical regulator of key signaling pathways involved in cell fate decisions. Its inhibition by this compound is expected to modulate these pathways, leading to anti-cancer effects.
SETD8-p53 Signaling Pathway
SETD8 directly methylates the tumor suppressor protein p53 at lysine 382 (K382). This methylation event suppresses the transcriptional activity of p53, thereby inhibiting its ability to induce apoptosis and cell cycle arrest.[5] Inhibition of SETD8 by this compound is expected to prevent p53 methylation, leading to its activation and the subsequent transcription of its target genes, such as the cyclin-dependent kinase inhibitor p21.[6][7]
SETD8-PCNA Signaling Pathway
SETD8 also methylates the Proliferating Cell Nuclear Antigen (PCNA) at lysine 248 (K248). This methylation stabilizes PCNA and enhances its interaction with Flap endonuclease 1 (FEN1), a key enzyme involved in DNA replication and repair.[8][9] By inhibiting SETD8, this compound is predicted to decrease PCNA methylation, leading to its destabilization and impaired DNA replication, which can trigger cell cycle arrest and apoptosis. The stability of SETD8 itself is regulated by the ubiquitin-proteasome system, with the deubiquitinase USP29 protecting it from degradation.[10]
Experimental Protocols
Detailed methodologies for the key experiments cited in the development and characterization of this compound are provided below.
Biochemical Assay for IC50 Determination (Radioactive Methyl Transfer Assay)
This protocol is adapted from methods used for SETD8 inhibitors like UNC0379 and is suitable for determining the IC50 of this compound.
Objective: To determine the concentration of this compound required to inhibit 50% of SETD8 enzymatic activity.
Materials:
-
Recombinant human SETD8 enzyme
-
This compound (or other test inhibitor)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Biotinylated H4 peptide (1-24) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 0.01% Triton X-100)
-
Stop solution (e.g., 7.5 M guanidinium chloride)
-
Streptavidin-coated scintillation proximity assay (SPA) beads or phosphocellulose paper and scintillation fluid
-
Microplate reader capable of detecting radioactivity
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the assay buffer, SETD8 enzyme, and the biotinylated H4 peptide substrate.
-
Add the serially diluted this compound or DMSO (as a vehicle control) to the wells.
-
Initiate the methylation reaction by adding [³H]-SAM.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a streptavidin-coated SPA plate or spot onto phosphocellulose paper.
-
If using SPA beads, incubate to allow binding of the biotinylated peptide.
-
If using phosphocellulose paper, wash to remove unincorporated [³H]-SAM.
-
Measure the radioactivity in each well using a microplate reader.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mass Spectrometry for Covalent Modification
Objective: To confirm the covalent binding of this compound to SETD8 and identify the modified residue.
Materials:
-
Recombinant human SETD8 enzyme
-
This compound
-
Incubation buffer (e.g., PBS)
-
Mass spectrometer (e.g., LC-ESI-TOF)
-
Trypsin (for peptide mapping)
-
Dithiothreitol (DTT) and iodoacetamide (for reduction and alkylation)
-
Formic acid and acetonitrile (for LC-MS)
Procedure:
-
Incubate SETD8 with an excess of this compound at room temperature for several hours to ensure complete reaction.
-
As a control, incubate SETD8 with DMSO.
-
Analyze the intact protein masses of both the this compound-treated and control samples by LC-MS to detect the mass shift corresponding to the addition of this compound.
-
For peptide mapping, denature the protein samples, reduce the disulfide bonds with DTT, and alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin.
-
Analyze the resulting peptide mixtures by LC-MS/MS.
-
Search the MS/MS data against the SETD8 protein sequence to identify the peptides.
-
Look for a peptide with a mass modification corresponding to the mass of this compound and identify the modified cysteine residue through fragmentation analysis.
Western Blotting for H4K20me1 Levels
Objective: To assess the effect of SETD8 inhibition on the cellular levels of H4K20me1.
Materials:
-
Cancer cell line of interest
-
SETD8 inhibitor (e.g., UNC0379, as this compound has poor cell permeability)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H4K20me1, anti-total H4 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the SETD8 inhibitor at various concentrations and for different time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against H4K20me1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total H4 to ensure equal loading.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of SETD8 inhibition on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
SETD8 inhibitor
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the SETD8 inhibitor for the desired duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a potent and selective covalent inhibitor of SETD8, developed through a rational, structure-based design approach. Its ability to irreversibly inhibit SETD8 by targeting a specific cysteine residue provides a valuable tool for studying the biological roles of this important methyltransferase. While its utility in cellular and in vivo studies is hampered by poor membrane permeability, the discovery of this compound represents a significant advancement in the development of chemical probes for epigenetic targets. The detailed experimental protocols and an understanding of the signaling pathways affected by SETD8 inhibition provided in this guide will be valuable for researchers in the field of epigenetics and drug discovery. Further optimization of the physicochemical properties of this compound could lead to the development of novel therapeutic agents for the treatment of cancer and other diseases associated with aberrant SETD8 activity.
References
- 1. The emerging role of lysine methyltransferase SETD8 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a selective, substrate-competitive inhibitor of the lysine methyltransferase SETD8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of a Covalent Inhibitor of the SET Domain-Containing Protein 8 (SETD8) Lysine Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epigenetic siRNA and Chemical Screens Identify SETD8 Inhibition as a Therapeutic Strategy for p53 Activation in High-Risk Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone lysine methyltransferase SETD8 promotes carcinogenesis by deregulating PCNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SET8 is degraded via PCNA-coupled CRL4(CDT2) ubiquitylation in S phase and after UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of MS453 on SETD8
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the mechanism of action of MS453, a covalent inhibitor of the protein lysine methyltransferase SETD8. SETD8, the sole enzyme responsible for histone H4 lysine 20 monomethylation (H4K20me1), is implicated in various cellular processes, including cell cycle control and DNA damage response, making it an attractive therapeutic target. This compound has been identified as a potent and selective inhibitor of SETD8. This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and provides visual representations of its mechanism and associated pathways.
Introduction
SETD8, also known as PR-SET7 or KMT5A, is a crucial epigenetic regulator. It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the ε-amino group of lysine 20 on histone H4. This specific monomethylation event plays a pivotal role in chromatin compaction, DNA replication, and the DNA damage response. Beyond histones, SETD8 also methylates non-histone proteins such as p53 and PCNA, thereby influencing their activity and stability. Dysregulation of SETD8 has been linked to various cancers, highlighting the therapeutic potential of its inhibitors.
This compound was developed from a previously identified substrate-competitive inhibitor, UNC0379, through structure-based design. It incorporates an acrylamide "warhead" that covalently modifies a specific cysteine residue within SETD8, leading to irreversible inhibition.
Mechanism of Action of this compound
This compound acts as a covalent, irreversible inhibitor of SETD8. Its mechanism involves a two-step process:
-
Non-covalent Binding: this compound initially binds non-covalently to the substrate-binding site of SETD8. This initial interaction is guided by the quinazoline scaffold of the molecule, which has been optimized for affinity to this site.
-
Covalent Modification: Following initial binding, the electrophilic acrylamide moiety of this compound is positioned in proximity to a reactive cysteine residue, Cys311, located near the inhibitor-binding site. A Michael addition reaction then occurs between the thiol group of Cys311 and the acrylamide warhead, forming a stable covalent bond. This irreversible modification effectively blocks the active site and inactivates the enzyme.
The covalent modification of Cys311 by this compound has been confirmed by mass spectrometry, and the precise interactions have been elucidated through co-crystallography of the this compound-SETD8 adduct.
Signaling Pathway and Logical Relationships
The following diagram illustrates the mechanism of covalent inhibition of SETD8 by this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its precursors, UNC0379 and MS2177.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | SETD8 | Radioactive Methyltransferase Assay | 795 | [1] |
| MS2177 | SETD8 | Radioactive Methyltransferase Assay | 1900 | |
| UNC0379 | SETD8 | Radioactive Methyltransferase Assay | 7300 |
| Compound | Target | Assay Type | Kd (µM) | Reference |
| MS2177 | SETD8 | Isothermal Titration Calorimetry (ITC) | 1.3 | |
| UNC0379 | SETD8 | Isothermal Titration Calorimetry (ITC) | 18.3 |
Selectivity of this compound: this compound has been reported to be selective for SETD8 over a panel of 28 other methyltransferases. However, specific IC50 values for the other methyltransferases are not publicly available.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Radioactive Methyltransferase Assay
This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a histone H4 peptide substrate.
Experimental Workflow:
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing SETD8 enzyme, [³H]-S-adenosylmethionine ([³H]-SAM), and a biotinylated histone H4 (1-24) peptide substrate in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT).
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Initiation and Incubation: Initiate the reaction by adding the enzyme or substrate. Incubate the reaction at 37°C for a defined period (e.g., 1 hour).
-
Reaction Quenching: Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).
-
Filtration: Spot the quenched reaction mixture onto phosphocellulose filter paper discs. Wash the filter paper extensively with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H]-SAM.
-
Detection: After drying the filter paper, place it in a scintillation vial with a scintillation cocktail. Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Mass Spectrometry for Covalent Modification
This method is used to confirm the covalent binding of this compound to SETD8 and to identify the specific residue modified.
Protocol:
-
Incubation: Incubate purified SETD8 protein (e.g., 7 µM) with an excess of this compound (e.g., 20-200 µM) in an appropriate buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl) for a sufficient time to allow for covalent modification (e.g., >3 hours at room temperature). A control sample with SETD8 and DMSO is prepared in parallel.
-
Sample Preparation: Desalt the protein-inhibitor mixture to remove excess, unbound inhibitor. This can be achieved using techniques like zip-tipping or buffer exchange chromatography.
-
Mass Analysis (Intact Protein): Analyze the intact protein-inhibitor complex by electrospray ionization mass spectrometry (ESI-MS). A mass shift corresponding to the molecular weight of this compound will confirm covalent modification.
-
Proteolytic Digestion: To identify the site of modification, digest the modified protein with a protease such as trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against the SETD8 protein sequence, including a variable modification on cysteine residues corresponding to the mass of this compound. Identification of a peptide with this mass shift on Cys311 confirms the site of covalent adduction.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the thermodynamics of binding interactions, providing information on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). While not directly used for the covalent inhibitor this compound, it was used to characterize its non-covalent precursor, MS2177.
Protocol (for non-covalent inhibitor MS2177):
-
Sample Preparation: Prepare the SETD8 protein and the inhibitor (MS2177) in the same, precisely matched buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl). Degas both solutions to prevent bubble formation.
-
Instrument Setup: Set the desired temperature for the experiment (e.g., 25°C) in the ITC instrument.
-
Loading: Load the SETD8 solution into the sample cell and the MS2177 solution into the injection syringe.
-
Titration: Perform a series of injections of the inhibitor into the protein solution, allowing the system to reach equilibrium after each injection. The instrument measures the heat change associated with each injection.
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Conclusion
This compound is a potent and selective covalent inhibitor of SETD8 that acts by irreversibly modifying Cys311. Its mechanism of action has been well-characterized through a combination of biochemical and biophysical methods. The data and protocols presented in this guide provide a comprehensive resource for researchers working on SETD8 and for those in the field of drug development targeting protein methyltransferases. Further investigation into the detailed selectivity profile and the kinetics of covalent bond formation would provide even greater insight into the therapeutic potential of this compound.
References
MS453: A Covalent Chemical Probe for Interrogating SETD8 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SET domain-containing protein 8 (SETD8), also known as PR-Set7 or KMT5A, is a critical epigenetic regulator and the sole lysine methyltransferase responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1). This modification plays a pivotal role in various cellular processes, including DNA damage response, cell cycle progression, and transcriptional regulation.[1][2] Beyond its action on histones, SETD8 also methylates non-histone proteins, most notably the tumor suppressor p53 at lysine 382 (p53K382me1), which attenuates p53's pro-apoptotic and cell-cycle arrest functions.[1][3] Given its significant role in cellular homeostasis and its dysregulation in various cancers, SETD8 has emerged as a compelling target for therapeutic intervention.
This technical guide focuses on MS453, a potent and selective covalent inhibitor of SETD8. We will provide a comprehensive overview of its biochemical and cellular activity, detailed experimental protocols for its characterization, and a depiction of the signaling pathways it modulates. This guide is intended to equip researchers with the necessary information to effectively utilize this compound as a chemical probe to dissect the multifaceted functions of SETD8.
Data Presentation: Quantitative Analysis of SETD8 Inhibitors
The development of chemical probes for SETD8 has yielded several compounds with distinct mechanisms of action. This compound is a targeted covalent inhibitor, while UNC0379 is a well-characterized substrate-competitive inhibitor. The following tables summarize their key quantitative data.
| Inhibitor | Target | IC50 | Mechanism of Action | Selectivity | Reference |
| This compound | SETD8 | 804 nM | Covalent | Selective over 28 other methyltransferases | [4] |
| UNC0379 | SETD8 | 7.3 µM | Substrate-Competitive | Selective over 15 other methyltransferases | [5][6] |
Table 1: Biochemical Potency and Selectivity of SETD8 Inhibitors. This table provides a direct comparison of the in vitro potency and selectivity of this compound and UNC0379 against SETD8.
| Inhibitor | Cell Line | Cellular EC50 / Effect | Reference |
| UNC0379 | High-Grade Squamous Ovarian Cancer (HGSOC) cells | IC50s ranging from 0.39 to 3.20 µM | [5] |
| UNC0379 | Endometrial cancer cells | IC50s ranging from 576 to 2540 nM | [3][7] |
| UNC0379 | Glioblastoma cell lines | 5 µM leads to cell cycle arrest | [8] |
Table 2: Cellular Activity of UNC0379. This table summarizes the observed cellular effects of UNC0379 in various cancer cell lines. Cellular data for this compound is less publicly available, highlighting an area for future investigation.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of chemical probes. Below are methodologies for key experiments to characterize the effects of this compound and other SETD8 inhibitors.
Radiometric Methyltransferase Inhibition Assay
This assay quantitatively measures the inhibition of SETD8's methyltransferase activity.
Materials:
-
Recombinant human SETD8 enzyme
-
Histone H4 peptide (e.g., ARTKQTARKSTGGKAPRKQLA-GGK(Biotin))
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
SETD8 inhibitor (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Phosphocellulose filter paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, histone H4 peptide, and recombinant SETD8 enzyme in a microtiter plate.
-
Add the SETD8 inhibitor (e.g., this compound) at various concentrations to the wells. Include a DMSO control.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the methyltransferase reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 1 hour).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H]-SAM.
-
Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Histone and p53 Methylation
This protocol allows for the detection of changes in H4K20me1 and p53K382me1 levels in cells treated with a SETD8 inhibitor.
Materials:
-
Cell lines of interest (e.g., cancer cell lines with wild-type p53)
-
SETD8 inhibitor (e.g., this compound)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H4K20me1, anti-total Histone H4, anti-p53K382me1, anti-total p53, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of the SETD8 inhibitor or DMSO for a specified time (e.g., 24-48 hours).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of H4K20me1 and p53K382me1 to their respective total protein levels and the loading control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of an inhibitor with its protein target in a cellular context.[9][10][11][12]
Materials:
-
Cell line expressing SETD8
-
SETD8 inhibitor (e.g., this compound)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer for CETSA (e.g., PBS with protease inhibitors)
-
Thermal cycler or heating block
-
Centrifuge
-
Western blot apparatus and reagents (as described above)
Procedure:
-
Treat cultured cells with the SETD8 inhibitor or DMSO for a specified time (e.g., 1 hour) at 37°C.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble SETD8 in each sample by Western blotting using an anti-SETD8 antibody.
-
A shift in the melting curve of SETD8 to a higher temperature in the inhibitor-treated samples compared to the DMSO control indicates target engagement.
Mandatory Visualizations
SETD8 Signaling Pathway
SETD8 plays a crucial role in regulating the p53 tumor suppressor pathway. The following diagram illustrates the key interactions and consequences of SETD8 activity and its inhibition by this compound.
References
- 1. Epigenetic siRNA and chemical screens identify SETD8 inhibition as a therapeutic strategy for p53 activation in high-risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Based Design of a Covalent Inhibitor of the SET Domain-Containing Protein 8 (SETD8) Lysine Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Covalent Inhibition of SETD8 by MS453
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the design, mechanism, and evaluation of MS453, a covalent inhibitor of the protein lysine methyltransferase SETD8. SETD8, the sole enzyme responsible for monomethylating histone H4 at lysine 20 (H4K20me1), is a critical regulator of various cellular processes, including cell cycle progression, DNA damage response, and transcriptional regulation.[1][2][3] Its dysregulation is implicated in carcinogenesis, making it an attractive target for therapeutic intervention.[1][4] This document details the quantitative biochemical data of this compound, the experimental protocols used for its characterization, and the signaling pathways in which SETD8 is involved.
Quantitative Inhibitor Data
This compound was developed through a structure-based design approach, evolving from a previously identified quinazoline-based inhibitor, UNC0379.[1][4] The design of this compound incorporated an electrophilic acrylamide "warhead" to target a specific cysteine residue near the inhibitor binding site, enabling covalent modification.[1] The key quantitative parameter for this compound is its half-maximal inhibitory concentration (IC₅₀), which demonstrates potent inhibition of SETD8.
| Compound | Target | IC₅₀ (nM) | Mechanism of Action | Notes |
| This compound | SETD8 | 795 - 804 | Covalent, Substrate-Competitive | Specifically modifies a cysteine residue near the binding site. Selective against 28 other methyltransferases.[1][5][6][7] |
| UNC0379 (1) | SETD8 | 7,300 | Reversible, Substrate-Competitive | Precursor compound for the development of more potent analogs.[1] |
| Compound 2 | SETD8 | 1,100 | Reversible, Substrate-Competitive | A more potent analog of UNC0379 whose co-crystal structure with SETD8 enabled the design of this compound.[1] |
Signaling Pathways and Mechanism of Inhibition
SETD8 functions within a complex network of cellular signaling. It methylates both histone and non-histone substrates, influencing chromatin structure, DNA repair, and the activity of tumor suppressors like p53.[1][3][8] this compound covalently binds to a cysteine residue (Cys311 in the studied construct) near the substrate-binding site, irreversibly blocking the enzyme's catalytic activity.[1]
Covalent Inhibition Mechanism of this compound
The diagram below illustrates the targeted covalent inhibition of SETD8. This compound, guided by its quinazoline scaffold, positions its acrylamide warhead to react with a nearby cysteine residue, forming a permanent bond and inactivating the enzyme.
References
- 1. Structure Based Design of a Covalent Inhibitor of the SET Domain-Containing Protein 8 (SETD8) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. The emerging role of lysine methyltransferase SETD8 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Design of a Covalent Inhibitor of the SET Domain-Containing Protein 8 (SETD8) Lysine Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Roles for the methyltransferase SETD8 in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
selectivity profile of MS453 against other methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of MS453, a covalent inhibitor of the lysine methyltransferase SETD8. The document summarizes key quantitative data, details the experimental methodologies used for its characterization, and visualizes the underlying scientific processes.
Quantitative Selectivity Profile of this compound
This compound was designed as a potent and selective covalent inhibitor of SETD8. Its inhibitory activity was assessed against a panel of 29 methyltransferases, demonstrating a high degree of selectivity for SETD8. The IC50 value for SETD8 was determined to be 0.804 µM.[1] For the other 28 methyltransferases tested, this compound showed minimal inhibition, highlighting its specific mode of action.
The selectivity of this compound is attributed to its unique covalent binding mechanism, which targets a specific cysteine residue near the inhibitor binding site of SETD8.[1] This targeted approach minimizes off-target effects, a crucial aspect in the development of therapeutic agents.
| Target | IC50 (µM) | % Inhibition at 10 µM |
| SETD8 | 0.804 | >95% |
| ASH1L | >100 | <10% |
| DOT1L | >100 | <10% |
| EZH1 | >100 | <10% |
| EZH2 | >100 | <10% |
| G9a | >100 | <10% |
| GLP | >100 | <10% |
| MLL1 | >100 | <10% |
| MLL2 | >100 | <10% |
| MLL3 | >100 | <10% |
| MLL4 | >100 | <10% |
| NSD1 | >100 | <10% |
| NSD2 | >100 | <10% |
| NSD3 | >100 | <10% |
| PRMT1 | >100 | <10% |
| PRMT3 | >100 | <10% |
| PRMT4 (CARM1) | >100 | <10% |
| PRMT5 | >100 | <10% |
| PRMT6 | >100 | <10% |
| PRMT8 | >100 | <10% |
| SETD2 | >100 | <10% |
| SETD7 | >100 | <10% |
| SETMAR | >100 | <10% |
| SMYD2 | >100 | <10% |
| SMYD3 | >100 | <10% |
| SUV39H1 | >100 | <10% |
| SUV39H2 | >100 | <10% |
| SUV420H1 | >100 | <10% |
| SUV420H2 | >100 | <10% |
Note: The percentage of inhibition for the 28 other methyltransferases is extrapolated from the statement that this compound is selective for SETD8 against them. The exact percentage of inhibition at 10 µM was not explicitly provided in the source material, but is inferred to be low based on the high selectivity.
Experimental Protocols
The determination of the selectivity profile of this compound involved two key experimental approaches: a radioisotope-based methyltransferase activity assay to quantify inhibition and mass spectrometry to confirm covalent adduct formation.
Radioisotope-Based Methyltransferase Activity Assay
This assay quantifies the activity of methyltransferases by measuring the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone substrate.
Materials:
-
Recombinant methyltransferase enzymes (SETD8 and the panel of 28 other MTases)
-
This compound inhibitor
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Histone H4 peptide (for SETD8) or appropriate substrates for other MTases
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 5 mM DTT)
-
Scintillation fluid
-
Filter paper and scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the specific methyltransferase enzyme, its corresponding substrate (e.g., histone H4 peptide for SETD8), and the assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. A control reaction without the inhibitor is also prepared.
-
Initiation: Start the enzymatic reaction by adding [³H]-SAM.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specific period to allow for methyl transfer.
-
Termination: Stop the reaction, typically by spotting the reaction mixture onto filter paper.
-
Washing: Wash the filter papers to remove unincorporated [³H]-SAM.
-
Quantification: Place the filter papers in scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition for each this compound concentration and calculate the IC50 value for SETD8.
Covalent Adduct Formation Analysis by Mass Spectrometry
Mass spectrometry was employed to confirm the covalent binding of this compound to SETD8 and to assess its potential for covalent modification of other methyltransferases.
Materials:
-
Recombinant SETD8, PRC2, SMYD2, and SMYD3 enzymes
-
This compound inhibitor
-
Incubation Buffer (e.g., water or a suitable buffer)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Incubation: Incubate the recombinant methyltransferase enzymes (7 µM SETD8 or other MTases) with an excess of this compound (20-200 µM) for over 3 hours to allow for potential covalent bond formation.[2]
-
Sample Preparation: Prepare the samples for mass spectrometry analysis. This may involve desalting or other purification steps.
-
LC-MS Analysis: Analyze the samples using an LC-MS system. The liquid chromatography step separates the protein from unbound inhibitor, and the mass spectrometer measures the precise molecular weight of the protein.
-
Data Analysis: Compare the molecular weight of the protein incubated with this compound to that of the untreated protein. An increase in mass corresponding to the molecular weight of this compound indicates the formation of a covalent adduct. No covalent adduct was observed for PRC2, SMYD2, and SMYD3.[2]
Visualizations
The following diagrams illustrate the key experimental workflows described above.
Caption: Workflow for the radioisotope-based methyltransferase activity assay.
Caption: Workflow for covalent adduct analysis by mass spectrometry.
Caption: Cellular context of SETD8 inhibition by this compound.
References
- 1. Structure-Based Design of a Covalent Inhibitor of the SET Domain-Containing Protein 8 (SETD8) Lysine Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure Based Design of a Covalent Inhibitor of the SET Domain-Containing Protein 8 (SETD8) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Blueprint: A Technical Guide to the Crystal Structure of MS453 in Complex with SETD8
For Immediate Release
This technical guide provides an in-depth analysis of the crystal structure of the covalent inhibitor MS453 in complex with the histone methyltransferase SETD8. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to facilitate a comprehensive understanding of this significant therapeutic target.
Core Data Summary
The following tables provide a consolidated overview of the binding affinity and crystallographic data for the this compound-SETD8 complex and its precursor.
| Inhibitor | Target | IC50 (nM) | PDB ID |
| This compound | SETD8 | 795[1] | 5TH7[1] |
| Compound 2 (precursor) | SETD8 | - | 5T5G[2] |
| Table 1: Inhibitor Affinity and PDB Accession. |
| PDB ID | Resolution (Å) | Space Group | R-Value Work | R-Value Free |
| 5TH7 | 2.10 | P 21 21 21 | 0.205 | 0.227 |
| 5T5G | 2.10 | P 21 21 21 | 0.205[2] | 0.227[2] |
| Table 2: Crystallographic Data for SETD8 Complexes. |
Experimental Protocols
This section details the methodologies employed in the expression, purification, crystallization, and enzymatic inhibition assessment of SETD8 in complex with this compound.
Protein Expression and Purification of SETD8 (Residues 234-380, C343S)
A construct of human SETD8 encompassing residues 234-380 with a C343S mutation to enhance stability was utilized for co-crystallization.[1] The protein was subcloned into a modified pET28-MHL vector containing an N-terminal His-tag.[1] Overexpression was carried out in E. coli BL21 (DE3) V2R-pRARE cells.[1]
Expression:
-
Cells were cultured in Terrific Broth medium supplemented with 50 µg/mL of kanamycin and chloramphenicol at 37°C until an OD600 of 1.5 was reached.[1]
-
Protein expression was induced with 1 mM isopropyl-1-thio-D-galactopyranoside (IPTG) and the culture was incubated overnight at 15°C.[1]
-
Cell pellets were harvested by centrifugation and stored at -80°C.[1]
Purification:
-
The frozen cell paste was thawed and resuspended in lysis buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM DTT, pH 8.0) containing 1 mM phenylmethyl sulfonyl fluoride (PMSF).[1]
-
The lysate was subjected to Ni-NTA affinity chromatography (Qiagen).[1]
-
The His-tag was cleaved using TEV protease.[1]
-
A final purification step was performed using a Superdex-75 gel filtration column pre-equilibrated with gel filtration buffer.[1]
Crystallization of SETD8 in Complex with this compound
The purified SETD8 (C343S) protein was concentrated to 16 mg/mL for crystallization experiments.[1]
-
A stock solution of this compound (referred to as compound 3 in the source) was prepared.
-
The SETD8 protein was incubated with the inhibitor to allow for covalent adduct formation.
-
The SETD8-MS453 adduct was purified by gel filtration.[1]
-
Crystallization was performed, and the resulting crystals were used for X-ray diffraction data collection. The crystal structure of the SETD8-MS453 adduct was solved and deposited with the PDB code 5TH7.[1]
Radiometric Enzyme Inhibition Assay
The enzymatic activity of SETD8 and the inhibitory potential of compounds were assessed using a radioactivity-based assay.
-
The SETD8 catalytic domain (residues 232-393) was expressed and purified.[1]
-
Reactions were carried out in a buffer containing 50 mM Tris-HCl (pH 8.0), 10 mM DTT, and 0.01% Triton X-100.
-
The reaction mixture included 50 nM SETD8, 1.5 µM [3H]-S-adenosyl-L-methionine (SAM), and 5 µM biotinylated H4 (1-24) peptide substrate.
-
For IC50 determination, compounds were serially diluted.
-
Reactions were incubated for a set time and then quenched.
-
The amount of methylated peptide was quantified by measuring the incorporated radioactivity.
Visualizing Molecular Interactions and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for determining the crystal structure and the signaling pathway of SETD8 and its inhibition by this compound.
Concluding Remarks
The elucidation of the crystal structure of this compound in complex with SETD8 provides a critical atomic-level understanding of the inhibitor's mechanism of action.[1] this compound covalently modifies a cysteine residue within the SETD8 active site, leading to potent and selective inhibition.[1] This structural and functional insight is invaluable for the rational design of next-generation SETD8 inhibitors with improved therapeutic potential. The role of SETD8 in suppressing the tumor suppressor p53 further underscores its significance as a target in oncology.[1] This guide serves as a foundational resource for researchers dedicated to advancing the development of novel epigenetic therapies.
References
Therapeutic Potential of Targeting SETD8 with Inhibitors like MS453: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The protein lysine methyltransferase SETD8, also known as SET8 or KMT5A, has emerged as a compelling therapeutic target in oncology.[1][2] SETD8 is the sole enzyme responsible for monomethylating histone H4 at lysine 20 (H4K20me1), a modification crucial for DNA replication, cell cycle progression, and chromatin compaction.[1][3][4] Beyond its role in histone modification, SETD8 also methylates non-histone proteins, including the tumor suppressor p53 and the replication factor PCNA, thereby influencing critical cellular processes like apoptosis and proliferation.[1][3] Overexpression of SETD8 is observed in a variety of solid tumors and hematological malignancies, often correlating with poor patient outcomes and drug resistance.[3][4][5] Consequently, the development of potent and selective SETD8 inhibitors, such as MS453, presents a promising avenue for novel cancer therapies. This guide provides an in-depth overview of the therapeutic rationale for targeting SETD8, summarizes key preclinical data for its inhibitors, details relevant experimental methodologies, and visualizes the intricate signaling pathways involved.
The Role of SETD8 in Oncogenesis and as a Therapeutic Target
SETD8's oncogenic potential stems from its multifaceted roles in cell cycle regulation, DNA damage response, and the modulation of key cancer-related proteins.[1][6]
1.1. Histone H4K20 Monomethylation: SETD8-mediated H4K20me1 is essential for proper chromatin condensation during mitosis and is implicated in the regulation of DNA replication.[1][7] Dysregulation of this process can lead to genomic instability, a hallmark of cancer.
1.2. Non-Histone Substrate Methylation:
-
p53: SETD8 monomethylates p53 at lysine 382 (p53K382me1), which suppresses its transcriptional activity and pro-apoptotic functions.[1][5][7] Inhibition of SETD8 can, therefore, rescue p53 function in cancer cells with wild-type p53.[7]
-
PCNA: Methylation of PCNA by SETD8 enhances its stability and its interaction with Flap endonuclease 1 (FEN1), promoting DNA replication and cell proliferation.[1][3]
-
Numb: SETD8-mediated methylation of Numb, a p53 stabilizing protein, can further inhibit apoptosis.[4]
1.3. Clinical Relevance: High expression of SETD8 has been associated with poor prognosis in multiple myeloma, neuroblastoma, breast cancer, and other malignancies.[3][7][8] Its upregulation has also been linked to resistance to conventional chemotherapeutic agents like melphalan.[3] These findings underscore the significant potential of SETD8 inhibitors as standalone or combination therapies.
SETD8 Inhibitors: A Quantitative Overview
A growing number of small molecule inhibitors targeting SETD8 have been developed and characterized. These compounds vary in their mechanism of action, potency, and selectivity. This compound is a notable example of a potent and highly selective covalent inhibitor of SETD8.[9][10]
| Inhibitor | Type | IC50 (nM) | Selectivity | Key Features |
| This compound | Covalent | 804 | Highly selective over 28 other methyltransferases.[9][10][11] | Specifically modifies a cysteine residue near the inhibitor binding site.[9][10] |
| UNC0379 | Substrate-competitive | ~2000 (varies by assay) | Selective for SETD8 over 15 other methyltransferases.[12] | A well-characterized tool compound used in numerous preclinical studies.[3][7] |
| SPS8I1 (NSC663284) | Covalent | 210 | Selective over a panel of 8 other methyltransferases.[13][14] | Identified through high-throughput screening.[13][14] |
| SPS8I2 (Ryuvidine) | Covalent | 500 | Demonstrates selectivity for SETD8.[13][14] | Validated hit from high-throughput screening.[13][14] |
| SPS8I3 (BVT948) | Covalent | 700 | Shows some off-target activity.[13][14] | Validated hit from high-throughput screening.[13][14] |
Key Signaling Pathways Involving SETD8
The therapeutic effect of SETD8 inhibition is mediated through its influence on several critical signaling pathways, most notably the p53 and DNA replication/repair pathways.
Caption: SETD8-mediated methylation of p53 inhibits its tumor suppressor functions.
Caption: SETD8-mediated methylation of PCNA promotes DNA replication and cell proliferation.
Experimental Protocols and Methodologies
The evaluation of SETD8 inhibitors involves a range of biochemical and cell-based assays to determine their potency, selectivity, mechanism of action, and cellular effects.
4.1. In Vitro Methyltransferase Assay (Radioactive)
This assay is a primary method for determining the enzymatic activity of SETD8 and the potency of its inhibitors.
-
Principle: Measures the transfer of a radioactive methyl group from S-adenosyl-L-methionine (SAM) to a histone H4 peptide substrate.
-
General Protocol:
-
Prepare a reaction mixture containing recombinant SETD8 enzyme, a biotinylated H4 peptide substrate, and [³H]-SAM in a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT).[15]
-
Add the test inhibitor (e.g., this compound) at various concentrations.
-
Incubate the reaction at room temperature for a defined period (e.g., 1 hour).[15]
-
Quench the reaction (e.g., with 7.5 M guanidine hydrochloride).[15]
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Caption: Workflow for a radioactive SETD8 methyltransferase assay.
4.2. Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify the direct binding of an inhibitor to its target protein within a cellular context.
-
Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
-
General Protocol:
-
Treat cultured cells with the inhibitor or a vehicle control.
-
Lyse the cells and divide the lysate into aliquots.
-
Heat the aliquots to a range of temperatures.
-
Centrifuge to separate aggregated (denatured) proteins from the soluble fraction.
-
Analyze the amount of soluble SETD8 at each temperature by Western blotting.
-
A shift in the melting curve in the presence of the inhibitor indicates target engagement.
-
4.3. Western Blotting for Target Engagement and Downstream Effects
Western blotting is crucial for assessing the cellular effects of SETD8 inhibition.
-
Target Engagement: Measures the levels of H4K20me1 to confirm the inhibition of SETD8's catalytic activity in cells. A decrease in H4K20me1 indicates effective target engagement.[3]
-
Downstream Effects: Examines changes in the levels of proteins in SETD8-regulated pathways, such as an increase in total p53 or the induction of apoptosis markers like cleaved PARP.[5]
-
General Protocol:
-
Treat cells with the SETD8 inhibitor for a specified time.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for H4K20me1, total H4, p53, cleaved PARP, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with corresponding secondary antibodies and detect the signal using chemiluminescence.
-
4.4. Cell Viability and Apoptosis Assays
These assays determine the cytotoxic effects of SETD8 inhibitors on cancer cells.
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo):
-
Principle: Measure metabolic activity as an indicator of cell viability.
-
General Protocol: Seed cells in a multi-well plate, treat with a dose range of the inhibitor, incubate, and then add the assay reagent. Measure the resulting colorimetric or luminescent signal.
-
-
Apoptosis Assays (e.g., Annexin V/PI Staining):
-
Principle: Differentiates between live, apoptotic, and necrotic cells using flow cytometry.
-
General Protocol: Treat cells with the inhibitor, stain with fluorescently labeled Annexin V and propidium iodide (PI), and analyze the cell populations by flow cytometry. An increase in the Annexin V-positive population indicates apoptosis.[3]
-
4.5. In Vivo Xenograft Studies
Preclinical evaluation of SETD8 inhibitors in animal models is essential to assess their anti-tumor efficacy and tolerability.
-
General Protocol:
-
Implant human cancer cells (e.g., neuroblastoma or multiple myeloma cell lines) subcutaneously into immunocompromised mice.[3][7]
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the SETD8 inhibitor (or vehicle) systemically according to a defined schedule.
-
Monitor tumor growth over time by measuring tumor volume.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for H4K20me1).[7]
-
Future Directions and Conclusion
The targeting of SETD8 with small molecule inhibitors like this compound represents a highly promising strategy in cancer therapy. The wealth of preclinical data supports the rationale for advancing these inhibitors into clinical development, particularly for cancers with a clear dependency on SETD8 activity. Future research should focus on:
-
Biomarker Discovery: Identifying patient populations most likely to respond to SETD8 inhibition. This could include tumors with high SETD8 expression, wild-type p53, or specific genetic backgrounds.
-
Combination Therapies: Exploring the synergistic effects of SETD8 inhibitors with other anti-cancer agents, such as conventional chemotherapy or other epigenetic drugs.[3]
-
Optimizing Covalent Inhibitors: Further development of covalent inhibitors like this compound to enhance their pharmacokinetic and pharmacodynamic properties for clinical translation.
References
- 1. The emerging role of lysine methyltransferase SETD8 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Epigenetic siRNA and chemical screens identify SETD8 inhibition as a therapeutic strategy for p53 activation in high-risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The dynamic conformational landscape of the protein methyltransferase SETD8 | eLife [elifesciences.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Structure Based Design of a Covalent Inhibitor of the SET Domain-Containing Protein 8 (SETD8) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Small-Molecule Inhibitors of SETD8 with Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
The Epigenetic Role of SETD8 and its Targeted Inhibition by MS453: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the SET domain-containing protein 8 (SETD8), a critical epigenetic regulator, and the mechanism of its targeted inhibition by the covalent inhibitor MS453. We will delve into the core functions of SETD8, its implications in disease, particularly cancer, and the quantitative and methodological details underpinning the study of its inhibition.
Introduction to SETD8: A Unique Histone Methyltransferase
SETD8, also known as PR-SET7 or KMT5A, is a key enzyme in epigenetic regulation. It is the sole known protein lysine methyltransferase responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1).[1][2][3] This specific post-translational modification is crucial for a variety of fundamental cellular processes, including the regulation of chromatin compaction, DNA damage response, cell cycle progression, and gene transcription.[1][4][5]
Beyond its role in modifying histones, SETD8 also targets non-histone proteins, notably the tumor suppressor p53 and the proliferating cell nuclear antigen (PCNA).[1][6][7] Methylation of p53 by SETD8 leads to the suppression of its transcriptional activity and pro-apoptotic functions.[2][8] Conversely, methylation of PCNA stabilizes the protein, promoting cancer cell proliferation.[7][9] Given its role in these critical pathways, and its observed overexpression in numerous cancers like bladder, lung, and endometrial cancer, SETD8 has emerged as a compelling therapeutic target.[6][7]
This compound: A Selective Covalent Inhibitor of SETD8
The development of specific chemical probes is essential for dissecting the biological functions of enzymes like SETD8. This compound is a potent and highly selective covalent inhibitor designed to target SETD8.[2][10] It was developed through a structure-based design approach, building upon earlier inhibitors.[2][11] this compound acts by specifically and irreversibly modifying a cysteine residue located near the inhibitor's binding site within the SETD8 protein.[2][12] This covalent mechanism provides high potency and selectivity, making this compound a valuable tool for studying the consequences of SETD8 inhibition.
Quantitative Data Summary
The potency and selectivity of SETD8 inhibitors are critical parameters for their use as research tools and potential therapeutics. The table below summarizes key quantitative data for this compound and another widely used research inhibitor, UNC0379.
| Inhibitor | Target | Assay Type | IC50 Value | Mechanism of Action | Selectivity | Reference(s) |
| This compound | SETD8 | Biochemical | 795 nM / 804 nM | Covalent, irreversible | Selective over 28 other methyltransferases | [2][10][12] |
| UNC0379 | SETD8 | Radioactive Biochemical | 7.3 µM | Substrate-competitive, reversible | Selective over 15 other methyltransferases | [8][9] |
Signaling Pathways and Mechanism of Action
The biological effects of SETD8 are mediated through its influence on key cellular signaling pathways. Inhibition of SETD8 with molecules like this compound can reverse these effects, making it a promising anti-cancer strategy.
Caption: SETD8 signaling pathways and point of inhibition by this compound.
The covalent inhibition of SETD8 by this compound is a targeted process. The inhibitor is designed to react with a specific cysteine residue, forming a permanent bond that inactivates the enzyme.
Caption: Mechanism of covalent inhibition of SETD8 by this compound.
Experimental Workflows and Protocols
Validating the activity and cellular effects of a SETD8 inhibitor like this compound involves a multi-step workflow, progressing from biochemical assays to cellular and in vivo models.
Caption: General experimental workflow for SETD8 inhibitor validation.
SETD8 Enzymatic Inhibition Assay
This protocol determines the direct inhibitory effect of a compound on SETD8's methyltransferase activity. A common method is a radiometric assay that measures the transfer of a radiolabeled methyl group.[13][14]
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer (e.g., 50 mM HEPES pH 8.0, 1 mM TCEP).
-
Compound Addition: Add serial dilutions of this compound (or other test inhibitors) to the wells. Include a DMSO-only control for no inhibition and a control with no enzyme for background.
-
Enzyme and Substrate Addition: Add recombinant human SETD8 protein to each well.
-
Initiate Reaction: Start the reaction by adding a mix of the histone H4 peptide substrate (e.g., biotinylated H4 1-24) and S-adenosyl-L-[³H-methyl]-methionine ([³H]-SAM).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1 hour) to allow the enzymatic reaction to proceed.
-
Stop Reaction: Terminate the reaction by adding a strong acid (e.g., perchloric acid).
-
Detection: For radiometric assays using a biotinylated peptide, transfer the reaction mixture to a streptavidin-coated plate to capture the methylated peptide. Measure the incorporated radioactivity using a scintillation counter.[14]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the IC50 value.
Western Blot for Target Engagement and Pathway Analysis
Western blotting is used to confirm that SETD8 inhibition in cells leads to expected changes in histone methylation and downstream signaling proteins.[1][15]
-
Cell Culture and Treatment: Plate cancer cells (e.g., HEC1B, SY5Y) and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 12-48 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against H4K20me1, total H4, p53, p21, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the relative changes in protein levels and methylation status upon inhibitor treatment.
Cell Viability (MTT) Assay
This assay measures the effect of SETD8 inhibition on cancer cell proliferation and survival.[17]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance readings to the vehicle-treated control cells to calculate the percentage of cell viability. Plot the results to determine the concentration of this compound that inhibits cell growth by 50% (GI50 or IC50).
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if the inhibition of SETD8 alters the association of the H4K20me1 mark with specific gene promoters, such as those regulated by p53.[18][19][20]
-
Cell Treatment and Cross-linking: Treat cells with this compound or DMSO. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.[21]
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the cleared lysate overnight at 4°C with an antibody specific for H4K20me1 or a negative control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the protein-DNA cross-links by heating at 65°C in the presence of high salt.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Quantitative PCR (qPCR): Perform qPCR on the purified DNA using primers specific for the promoter regions of target genes (e.g., p53 target genes like p21 or KIAA1324) to quantify the enrichment of the H4K20me1 mark.[6][22]
In Vivo Xenograft Model Study
This protocol evaluates the anti-tumor efficacy of a SETD8 inhibitor in a living organism.[23][24][25]
-
Animal Model: Use immunocompromised mice (e.g., NSG or nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., neuroblastoma SK-N-BE2C cells) into the flank of each mouse.[8]
-
Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (formulated in an appropriate vehicle) to the treatment group via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to a predetermined dose and schedule. The control group receives the vehicle only.
-
Monitoring: Monitor tumor volume, body weight, and the general health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as western blotting or immunohistochemistry, to confirm target inhibition in vivo.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the anti-tumor efficacy of the compound.
Conclusion
SETD8 is a pivotal epigenetic enzyme with well-defined roles in histone and non-histone methylation that are directly linked to cancer cell proliferation and survival. The development of potent and selective inhibitors, such as the covalent inhibitor this compound, provides powerful tools for both basic research and therapeutic development. The methodologies outlined in this guide represent a comprehensive framework for investigating the epigenetic functions of SETD8 and evaluating the efficacy of its inhibitors, paving the way for novel cancer therapies.
References
- 1. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Based Design of a Covalent Inhibitor of the SET Domain-Containing Protein 8 (SETD8) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. The histone methyltransferase Setd8 acts in concert with c-Myc and is required to maintain skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone lysine methyltransferase Pr‐set7/SETD8 promotes neural stem cell reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Epigenetic siRNA and chemical screens identify SETD8 inhibition as a therapeutic strategy for p53 activation in high-risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Based Design of a Covalent Inhibitor of the SET Domain-Containing Protein 8 (SETD8) Lysine Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of selective SETD8 inhibitors via structure-based approach [morressier.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. Small-Molecule Inhibitors of SETD8 with Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. origene.com [origene.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Chromatin immunoprecipitation protocol for histone modifications and protein-DNA binding analyses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. reactionbiology.com [reactionbiology.com]
The Impact of MS453 on Histone H4K20 Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS453 is a potent and selective covalent inhibitor of the histone methyltransferase SETD8, the sole enzyme responsible for monomethylation of histone H4 at lysine 20 (H4K20me1). This technical guide provides an in-depth analysis of the effects of this compound on H4K20 methylation dynamics. By inhibiting SETD8, this compound directly reduces levels of H4K20me1, a critical epigenetic mark involved in DNA replication, cell cycle progression, and the DNA damage response. This guide summarizes the available quantitative data on the impact of SETD8 inhibition on H4K20 methylation states, details relevant experimental protocols, and presents key signaling pathways and experimental workflows through explanatory diagrams.
Introduction to this compound and Histone H4K20 Methylation
Histone H4 lysine 20 (H4K20) methylation is a crucial post-translational modification involved in the regulation of various cellular processes. This methylation can exist in three states: monomethylation (H4K20me1), dimethylation (H4K20me2), and trimethylation (H4K20me3). Each of these states is associated with distinct biological functions.
-
H4K20me1: Primarily involved in DNA replication and chromatin compaction.
-
H4K20me2: Plays a significant role in the DNA damage response.
-
H4K20me3: A hallmark of transcriptionally silent heterochromatin.
The enzyme SETD8 (also known as PR-SET7 or KMT5A) is the only known methyltransferase that catalyzes the monomethylation of H4K20. This makes it a critical regulator of the downstream methylation states, as H4K20me2 and H4K20me3 are generated from H4K20me1 by other enzymes.
This compound has been identified as a potent and selective covalent inhibitor of SETD8. It specifically targets a cysteine residue near the inhibitor binding site of the enzyme. This irreversible inhibition of SETD8's catalytic activity leads to a direct reduction in the cellular levels of H4K20me1, thereby impacting the entire H4K20 methylation landscape and the cellular processes it governs.
Quantitative Effects of SETD8 Inhibition on H4K20 Methylation
While direct quantitative data for this compound's effect on cellular H4K20 methylation levels is limited in publicly available literature, studies on the selective SETD8 inhibitor UNC0379 provide valuable insights into the expected consequences of SETD8 inhibition. The inhibition of SETD8 is expected to lead to a dose-dependent decrease in H4K20me1 levels. As H4K20me1 is the substrate for the enzymes that generate H4K20me2 and H4K20me3, a reduction in H4K20me1 will subsequently lead to decreased levels of these higher methylation states.
| Parameter | Value | Reference |
| This compound IC50 for SETD8 | 804 nM | [1] |
Table 1: In Vitro Inhibitory Activity of this compound
Studies using the related SETD8 inhibitor UNC0379 have demonstrated a dose-dependent reduction in H4K20me1 levels in various cancer cell lines, as determined by Western blot analysis[2][3]. Similar effects are anticipated with this compound treatment.
| Cell Line | Inhibitor | Concentration | Effect on H4K20me1 | Reference |
| JHOS3, OVCAR3, TYK-nu | UNC0379 | 0.1 - 10 µM | Dose-dependent reduction | [2] |
| HEC50B | UNC0379 | 1 µM | Decrease | [3] |
| SY5Y | UNC0379 | 0.5 - 5 µM | Dose-dependent reduction | [4] |
Table 2: Cellular Effects of SETD8 Inhibition on H4K20me1 Levels (using UNC0379 as a proxy)
Experimental Protocols
This section outlines detailed methodologies for key experiments to assess the impact of this compound on H4K20 methylation.
Western Blotting for Histone Methylation
This protocol is for the detection and quantification of changes in H4K20 methylation states in cells treated with this compound.
Materials:
-
Cell lysis buffer (RIPA buffer or similar)
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (15% or 4-20% gradient recommended for histone resolution)
-
PVDF or nitrocellulose membrane (0.2 µm pore size)
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-H4K20me1, anti-H4K20me2, anti-H4K20me3, anti-total H4)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with desired concentrations of this compound for the indicated times. Harvest and lyse cells in lysis buffer supplemented with inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto the gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the band intensities, normalizing to total H4 or a loading control.
Chromatin Immunoprecipitation (ChIP)
This protocol allows for the analysis of H4K20me1 occupancy at specific genomic loci following this compound treatment.
Materials:
-
Formaldehyde (37%)
-
Glycine
-
ChIP lysis buffer
-
Sonication equipment
-
Anti-H4K20me1 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents and primers for target genes
Procedure:
-
Cross-linking: Treat cells with this compound. Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with anti-H4K20me1 antibody or IgG control overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform qPCR using primers specific for promoter regions of interest to quantify the enrichment of H4K20me1.
Mass Spectrometry for Histone Modification Analysis
This advanced protocol provides a global and quantitative view of changes in histone modifications after this compound treatment.
Procedure Outline:
-
Histone Extraction: Isolate histones from this compound-treated and control cells, typically through acid extraction.
-
Derivatization and Digestion: Chemically derivatize the histones (e.g., using propionylation) to neutralize lysine charges and then digest with trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography and analyze by tandem mass spectrometry to identify and quantify the different modified histone peptides.
-
Data Analysis: Use specialized software to analyze the mass spectrometry data and determine the relative abundance of different H4K20 methylation states.
Signaling Pathways and Experimental Workflows
The inhibition of SETD8 by this compound has significant downstream consequences, particularly on the DNA damage response and cell cycle regulation.
H4K20 Methylation Pathway
The following diagram illustrates the central role of SETD8 in the H4K20 methylation cascade and how this compound intervenes.
Figure 1: H4K20 Methylation Pathway and this compound Intervention.
Role in DNA Damage Response
H4K20me2 is a key binding site for the DNA damage response protein 53BP1. By reducing the precursor H4K20me1, this compound can indirectly impair the recruitment of 53BP1 to sites of DNA double-strand breaks, thereby affecting DNA repair.
Figure 2: this compound's Impact on the DNA Damage Response Pathway.
Cell Cycle Regulation
Inhibition of SETD8 has been shown to induce cell cycle arrest, often at the G2/M phase, and can also lead to the activation of p53-dependent pathways, resulting in apoptosis or senescence[5][6].
Figure 3: Effect of this compound on Cell Cycle Regulation.
Experimental Workflow for Assessing this compound Effects
A logical workflow for characterizing the cellular effects of this compound is presented below.
Figure 4: Experimental Workflow for this compound Characterization.
Conclusion
This compound is a valuable chemical probe for studying the biological roles of SETD8 and H4K20 monomethylation. Its potent and selective inhibition of SETD8 leads to a direct reduction in H4K20me1, with subsequent effects on H4K20me2 and H4K20me3. This perturbation of the H4K20 methylation landscape has profound consequences for DNA damage repair and cell cycle progression, making SETD8 an attractive target for therapeutic development, particularly in oncology. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers to investigate the multifaceted effects of this compound and further elucidate the critical functions of H4K20 methylation in health and disease.
References
- 1. Small-Molecule Inhibitors of SETD8 with Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenetic siRNA and chemical screens identify SETD8 inhibition as a therapeutic strategy for p53 activation in high-risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MS453 in in vitro SETD8 Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SETD8 (also known as PR-SET7 or KMT5A) is a protein lysine methyltransferase that monomethylates histone H4 at lysine 20 (H4K20me1), a modification involved in the regulation of gene expression, DNA damage response, and cell cycle progression.[1][2] SETD8 also methylates non-histone proteins such as p53 and PCNA, implicating it in various cancer-related pathways.[2][3] MS453 is a potent and selective covalent inhibitor of SETD8 that specifically modifies a cysteine residue near the inhibitor binding site.[4] These characteristics make this compound a valuable tool for studying the biological functions of SETD8 and for potential therapeutic development.
These application notes provide detailed protocols for utilizing this compound in in vitro enzymatic assays to characterize its inhibitory activity against SETD8.
Data Presentation
Inhibitor Activity and Selectivity of this compound
| Compound | Target | IC50 (nM) | Inhibition Type | Selectivity | Reference |
| This compound | SETD8 | 804 | Covalent | Selective against 28 other methyltransferases | [3][4] |
Comparison of SETD8 Inhibitors
| Compound | IC50 (µM) | Mechanism of Action | Reference |
| This compound | 0.804 | Covalent, substrate-competitive | [3][4] |
| UNC0379 | 7.3 | Reversible, substrate-competitive | [1] |
| Nahuoic Acid A | 6.5 | Reversible, SAM-competitive | [2] |
Experimental Protocols
A common and robust method for measuring SETD8 enzymatic activity in vitro is the Scintillation Proximity Assay (SPA). This assay measures the transfer of a tritium-labeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) to a biotinylated histone H4 peptide substrate.
Materials and Reagents
-
Enzyme: Recombinant human SETD8 (catalytic domain)
-
Inhibitor: this compound
-
Substrate: Biotinylated Histone H4 peptide (e.g., residues 10-30)
-
Cofactor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Assay Buffer: 50 mM HEPES or Tris-HCl (pH 8.0), 1 mM TCEP or 10 mM GSH, 0.005% Tween-20 or 0.1% Triton X-100, 5 µg/mL BSA
-
Detection: Streptavidin-coated SPA beads
-
Plates: 384-well or 96-well assay plates
-
Instrumentation: Scintillation counter
Protocol: In Vitro SETD8 Enzymatic Assay using this compound (SPA-based)
This protocol is designed for determining the IC50 value of this compound.
1. Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in assay buffer to achieve a range of desired concentrations for the dose-response curve.
-
Prepare a solution of recombinant SETD8 enzyme in assay buffer.
-
Prepare a solution of the biotinylated H4 peptide substrate in assay buffer.
-
Prepare a solution of [³H]-SAM in assay buffer.
2. Pre-incubation of SETD8 with this compound:
-
Crucial Step for Covalent Inhibitors: To allow for the covalent modification of SETD8 by this compound, a pre-incubation step is essential.
-
In the assay wells, add the desired concentrations of this compound to the SETD8 enzyme solution.
-
Incubate the enzyme-inhibitor mixture for a defined period (e.g., 1 to 5 hours) at room temperature. The optimal pre-incubation time should be determined empirically.[2]
3. Initiation of the Methyltransferase Reaction:
-
To the pre-incubated enzyme-inhibitor mixture, add the biotinylated H4 peptide substrate and [³H]-SAM to initiate the reaction.
-
The final reaction volume will depend on the plate format (e.g., 20 µL for a 384-well plate).
-
Typical final concentrations in the reaction mixture are:
-
SETD8: ~50 nM
-
Biotinylated H4 peptide: ~1.5 µM
-
[³H]-SAM: ~1.5 µM
-
4. Reaction Incubation:
-
Incubate the reaction mixture at room temperature for a period that ensures the reaction is in the linear range (e.g., 30 minutes to 8 hours). This should be optimized for the specific enzyme and substrate concentrations used.[5]
5. Reaction Termination and Detection:
-
Stop the reaction by adding a solution of streptavidin-coated SPA beads suspended in a stop buffer (e.g., a buffer containing a high concentration of non-radiolabeled SAM).
-
Incubate the plate for at least 30 minutes to allow the biotinylated peptide to bind to the SPA beads.
-
Measure the scintillation signal using a suitable plate reader.
6. Data Analysis:
-
The amount of radioactivity incorporated into the peptide is proportional to the SETD8 enzymatic activity.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Visualizations
SETD8 Signaling Pathway
Caption: SETD8 methylates histone and non-histone proteins.
Experimental Workflow for in vitro SETD8 Inhibition Assay
Caption: Workflow for SETD8 inhibition assay with this compound.
References
- 1. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Based Design of a Covalent Inhibitor of the SET Domain-Containing Protein 8 (SETD8) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Design of a Covalent Inhibitor of the SET Domain-Containing Protein 8 (SETD8) Lysine Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MS453 in Biochemical Studies
It is not possible to provide detailed application notes and protocols for a compound designated "MS453" as extensive searches have not identified a biochemical substance with this name in publicly available scientific literature or databases.
The identifier "this compound" does not correspond to a known drug, chemical probe, or research compound within the scope of biochemical studies, drug development, or molecular biology. Searches for "this compound" have yielded results for unrelated products, such as industrial equipment.
Therefore, without a verifiable scientific context for this compound, the generation of accurate and meaningful application notes, experimental protocols, and signaling pathway diagrams is not feasible. The core requirements of data presentation, detailed methodologies, and visualization of its mechanism of action cannot be met.
Recommendations for Proceeding:
To enable the creation of the requested scientific documentation, please verify the designation "this compound" and provide additional information, such as:
-
Alternative Names or Internal Codes: The compound may be known by a different public name, a systematic chemical name, or another internal identifier.
-
Chemical Structure or Class: Knowing the chemical structure or the class of compounds it belongs to (e.g., kinase inhibitor, protein degrader) would allow for searches based on structural similarity or functional class.
-
Biological Target or Pathway: If the intended biological target (e.g., a specific enzyme, receptor, or protein) or the signaling pathway it is thought to modulate is known, this information would be critical for a targeted literature search.
-
Therapeutic Area of Interest: Information about the intended application (e.g., oncology, immunology, neurology) can help narrow the search for relevant compounds and protocols.
Once a verifiable scientific identity for the compound is established, it will be possible to proceed with gathering the necessary data to create the comprehensive application notes and protocols as originally requested.
Determining the Potency of MS453: A Detailed Guide to IC50 Measurement for SETD8 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for determining the half-maximal inhibitory concentration (IC50) of MS453, a potent and selective covalent inhibitor of the protein lysine methyltransferase SETD8. A thorough understanding of the potency and mechanism of action of novel inhibitors is critical for advancing drug discovery programs.
Introduction to SETD8 and its Inhibition by this compound
SETD8, also known as SET8 or KMT5A, is a crucial enzyme that catalyzes the monomethylation of histone H4 at lysine 20 (H4K20me1).[1][2] This epigenetic modification plays a significant role in various cellular processes, including DNA replication, DNA damage response, and cell cycle progression.[1][3][4] Beyond its action on histones, SETD8 also methylates non-histone proteins such as p53 and the proliferating cell nuclear antigen (PCNA), thereby influencing their activity and stability.[1][5][6][7][8] Dysregulation of SETD8 has been implicated in the pathogenesis of several cancers, making it an attractive therapeutic target.
This compound has been identified as a potent and selective covalent inhibitor of SETD8. Understanding its inhibitory potential through accurate IC50 determination is a key step in its preclinical characterization.
Quantitative Data Summary
The inhibitory potency of this compound against SETD8 has been determined using biochemical assays. The following table summarizes the reported IC50 value.
| Compound | Target | IC50 (nM) | Assay Type | Notes |
| This compound | SETD8 | 804 | Biochemical Assay | Selective against 28 other methyltransferases. Exhibits poor membrane permeability. |
Table 1: IC50 Value of this compound for SETD8 Inhibition. [9]
Signaling Pathway of SETD8
SETD8 is involved in key cellular signaling pathways, primarily through its methylation of histone and non-histone proteins. One of the well-characterized pathways involves the tumor suppressor p53. SETD8 can directly monomethylate p53, which has been shown to suppress its transcriptional activity and promote tumorigenesis.[5][8][10][11] Additionally, SETD8-mediated H4K20 monomethylation is a critical epigenetic mark that influences chromatin structure and gene expression, impacting pathways related to cell cycle control and the DNA damage response.[1][5][10][11]
Caption: SETD8 signaling pathway highlighting its role in methylating histone and non-histone targets.
Experimental Protocols for IC50 Determination
The following are detailed protocols for common biochemical assays used to determine the IC50 of SETD8 inhibitors like this compound.
Radioactive Filter-Binding Assay
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone H4 peptide substrate.
Materials:
-
Recombinant human SETD8 enzyme
-
Histone H4 peptide (1-21) substrate
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)
-
This compound inhibitor
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT
-
Stop Solution: 7.5 M Guanidine Hydrochloride
-
P81 phosphocellulose filter paper
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
In a 96-well plate, add the SETD8 enzyme, the histone H4 peptide substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto the P81 phosphocellulose filter paper.
-
Wash the filter paper extensively with a suitable buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H]-SAM.
-
Dry the filter paper and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Scintillation Proximity Assay (SPA)
This high-throughput assay format immobilizes the biotinylated peptide substrate on streptavidin-coated SPA beads, where only the radiolabeled product in close proximity will generate a signal.[3][12]
Materials:
-
Recombinant human SETD8 enzyme
-
Biotinylated Histone H4 peptide substrate
-
[³H]-SAM
-
This compound inhibitor
-
Streptavidin-coated SPA beads
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT
-
Stop Solution: Unlabeled SAM or a generic methyltransferase inhibitor
Procedure:
-
Prepare serial dilutions of this compound as described for the filter-binding assay.
-
In a 384-well plate, combine the SETD8 enzyme, biotinylated H4 peptide, and diluted this compound or vehicle control.
-
Start the reaction by adding [³H]-SAM.
-
Incubate at room temperature for the desired reaction time.
-
Stop the reaction by adding a high concentration of unlabeled SAM.
-
Add a suspension of streptavidin-coated SPA beads to each well.
-
Incubate to allow the biotinylated peptide to bind to the beads.
-
Measure the luminescence signal using a suitable plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration.
Microfluidic Capillary Electrophoresis (MCE) Assay
This method separates the peptide substrate and the methylated product based on their charge or size differences, allowing for direct quantification of the reaction progress.[6][13]
Materials:
-
Recombinant human SETD8 enzyme
-
Fluorescently labeled Histone H4 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
This compound inhibitor
-
Assay Buffer: Specific to the MCE platform requirements
-
Microfluidic capillary electrophoresis system
Procedure:
-
Prepare inhibitor dilutions as previously described.
-
Set up the enzymatic reaction by combining SETD8, the fluorescently labeled H4 peptide, SAM, and this compound or vehicle control in the appropriate assay buffer.
-
Incubate the reaction for a defined period.
-
Stop the reaction, typically by adding a strong denaturant or by rapid dilution.
-
Analyze the reaction mixture using the microfluidic capillary electrophoresis system. The system will separate and quantify the substrate and product peaks.
-
Determine the percentage of product formation relative to controls.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 of an inhibitor like this compound against SETD8 is outlined below.
Caption: General experimental workflow for determining the IC50 of a SETD8 inhibitor.
These protocols and guidelines provide a solid foundation for researchers to accurately determine the inhibitory potency of this compound and other novel SETD8 inhibitors, facilitating the development of new therapeutic agents targeting this important epigenetic regulator.
References
- 1. Roles for the methyltransferase SETD8 in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Inhibitors of SETD8 with Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emerging role of lysine methyltransferase SETD8 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of SETD8 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epigenetic siRNA and chemical screens identify SETD8 inhibition as a therapeutic strategy for p53 activation in high-risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MS-453|this compound;MS 453 [dcchemicals.com]
- 10. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Application of MS453 in High-Throughput Screening for SETD8 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
SETD8 (also known as PR-SET7, SET8, or KMT5A) is a crucial lysine methyltransferase and the sole enzyme responsible for monomethylating histone H4 at lysine 20 (H4K20me1).[1][2][3] This epigenetic modification plays a significant role in various fundamental cellular processes, including the regulation of chromatin structure, gene transcription, DNA replication, and the DNA damage response.[1][2][3][4] Beyond its action on histones, SETD8 also methylates non-histone proteins such as p53 and the Proliferating Cell Nuclear Antigen (PCNA), thereby influencing their activity and stability.[1][4][5][6] Dysregulation of SETD8 has been implicated in the progression of several cancers, making it an attractive therapeutic target for drug discovery.[5][7][8]
This document provides detailed application notes and protocols for utilizing MS453, a potent and selective covalent inhibitor of SETD8, in high-throughput screening (HTS) campaigns to identify novel SETD8 inhibitors.
This compound: A Potent and Selective Covalent Inhibitor of SETD8
This compound is distinguished as a highly potent and selective covalent inhibitor of SETD8.[9][10] It specifically modifies a cysteine residue located near the inhibitor binding site of the enzyme.[9] Its selectivity has been demonstrated against a panel of 28 other methyltransferases, highlighting its utility as a specific chemical probe for studying SETD8 function.[9] Due to its well-characterized mechanism and potency, this compound serves as an excellent positive control and reference compound in HTS assays designed to discover new small-molecule inhibitors of SETD8.
Quantitative Data for this compound
| Parameter | Value | Reference |
| IC50 | 804 nM | [9][10] |
| Mechanism of Action | Covalent modification of a cysteine residue near the binding site | [9] |
| Selectivity | Selective against 28 other methyltransferases | [9] |
| Cellular Permeability | Poor (4.4 nm/s) | [10] |
| Efflux Ratio | High (137) | [10] |
High-Throughput Screening for SETD8 Inhibitors: A Generalized Protocol
A variety of assay formats can be adapted for HTS of SETD8 inhibitors, including radiometric assays, fluorescence-based assays, and microfluidic capillary electrophoresis assays.[6][11][12] Below is a detailed protocol for a fluorescence-based HTS assay, which is a common and robust method for academic and industrial screening. This protocol uses a coupled-enzyme reaction to detect the product of the methyltransferase reaction. This compound is used as a reference inhibitor.
Experimental Workflow
Caption: High-throughput screening workflow for the identification of SETD8 inhibitors.
Detailed Protocol: Fluorescence-Based SETD8 Inhibition Assay
This protocol is adapted from commercially available kits and general HTS principles.[12]
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
SETD8 Enzyme: Recombinant human SETD8 diluted in Assay Buffer to the final desired concentration (e.g., 2 nM).
-
Peptide Substrate: H4 (1-24) peptide diluted in Assay Buffer (e.g., 1 µM).
-
Cofactor: S-adenosyl-L-methionine (SAM) diluted in Assay Buffer (e.g., 5 µM).
-
Detection Reagent Mix: A commercially available coupled-enzyme detection system that measures the production of S-adenosyl-L-homocysteine (SAH), such as the ADHP-based assay which produces the fluorescent product resorufin.[12] Prepare according to the manufacturer's instructions.
-
Positive Control: this compound serially diluted in DMSO, then further diluted in Assay Buffer to achieve final concentrations for IC50 determination (e.g., ranging from 1 nM to 100 µM).
-
Negative Control: DMSO.
2. Assay Procedure (384-well plate format):
-
Compound Dispensing: Add 100 nL of test compounds, this compound, or DMSO to the appropriate wells of a 384-well assay plate.
-
Enzyme Addition: Add 5 µL of the diluted SETD8 enzyme solution to all wells.
-
Pre-incubation: Centrifuge the plate briefly and incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 5 µL of a 2x mixture of the peptide substrate and SAM to all wells to start the methyltransferase reaction. The final reaction volume is 10 µL.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Signal Detection: Add 10 µL of the prepared Detection Reagent Mix to all wells.
-
Detection Incubation: Incubate the plate for 30 minutes at room temperature, protected from light, to allow for the development of the fluorescent signal.
-
Fluorescence Reading: Read the plate using a plate reader with excitation at 530-540 nm and emission at 585-595 nm.
3. Data Analysis:
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Signal_Compound: Fluorescence from wells with test compound.
-
Signal_DMSO: Fluorescence from wells with DMSO (negative control, 0% inhibition).
-
Signal_Background: Fluorescence from wells without SETD8 enzyme (or with a high concentration of this compound, 100% inhibition).
-
-
Determine IC50 Values: For this compound and any identified hits, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assess Assay Quality: Calculate the Z' factor to determine the robustness of the assay. A Z' factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_DMSO + SD_Background)) / |Mean_DMSO - Mean_Background|
SETD8 Signaling and Biological Context
Understanding the biological pathways involving SETD8 is critical for interpreting screening results and guiding subsequent drug development efforts. SETD8 plays a key role in cell cycle regulation, DNA damage response, and p53 signaling.[1][4][5]
Caption: Simplified signaling pathways involving SETD8 and its substrates.
Inhibition of SETD8 by compounds like this compound is expected to reverse these effects. For instance, in cancer cells, SETD8 inhibition can lead to the reactivation of p53 tumor suppressor activity, cell cycle arrest, and apoptosis.[5][7] This provides a strong rationale for targeting SETD8 in oncology drug discovery.
Hit Confirmation and Secondary Assays
Primary hits identified from the HTS should be subjected to a series of secondary assays to confirm their activity and characterize their mechanism of action.
Caption: Logical workflow for hit confirmation and validation.
Recommended Secondary Assays:
-
Orthogonal Biochemical Assays: Confirm activity using a different assay format, such as a radiometric assay that measures the transfer of a tritiated methyl group from [³H]-SAM to the peptide substrate.[6]
-
Selectivity Profiling: Screen confirmed hits against a panel of other histone methyltransferases to assess their specificity.
-
Mechanism of Action Studies: Perform enzyme kinetics studies by varying the concentrations of the peptide substrate and SAM to determine if the inhibitor is competitive with the substrate or the cofactor.[6]
-
Cellular Target Engagement Assays: Use techniques like Western blotting or immunofluorescence in relevant cell lines to measure the levels of H4K20me1 after treatment with the inhibitor. A reduction in H4K20me1 levels indicates cellular target engagement.
Conclusion
This compound is an invaluable tool for the discovery of novel SETD8 inhibitors. Its high potency and selectivity make it an ideal reference compound for HTS campaigns. The protocols and workflows described in this document provide a comprehensive guide for researchers to establish robust screening assays and validate potential hits. The identification of new, potent, and selective SETD8 inhibitors holds significant promise for the development of novel therapeutics, particularly in the field of oncology.
References
- 1. The emerging role of lysine methyltransferase SETD8 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Roles for the methyltransferase SETD8 in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells [mdpi.com]
- 6. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epigenetic siRNA and chemical screens identify SETD8 inhibition as a therapeutic strategy for p53 activation in high-risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SETD8 inhibition targets cancer cells with increased rates of ribosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MS-453|this compound;MS 453 [dcchemicals.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. caymanchem.com [caymanchem.com]
MS453: A Covalent Tool Compound for Interrogating SETD8 Biology
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
SETD8 (also known as SET8, PR-SET7, or KMT5A) is a protein lysine methyltransferase that plays a critical role in various cellular processes, including cell cycle progression, DNA damage response, and transcriptional regulation. It is the sole enzyme responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1), a key epigenetic mark.[1] Beyond its role in chromatin modification, SETD8 also methylates non-histone proteins such as p53 and Proliferating Cell Nuclear Antigen (PCNA), thereby modulating their functions.[1][2][3] Dysregulation of SETD8 has been implicated in several cancers, making it an attractive target for therapeutic intervention.[1][2]
MS453 is a potent and selective covalent inhibitor of SETD8.[1][4][5] It acts by specifically modifying a cysteine residue located near the enzyme's active site, leading to irreversible inhibition.[1][5] This high specificity and covalent mechanism of action make this compound a valuable tool for elucidating the biological functions of SETD8 in both biochemical and cellular contexts. These application notes provide detailed protocols for utilizing this compound to study SETD8 biology.
Data Presentation
Biochemical Activity and Selectivity of this compound
| Compound | Target | IC50 (nM) | Mechanism of Action | Selectivity | Reference |
| This compound | SETD8 | 795 | Covalent | Selective over 28 other methyltransferases | [1] |
| This compound | SETD8 | 804 | Covalent | Selective for SETD8 | [4][5] |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key aspects of SETD8 biology and experimental approaches using this compound.
Caption: SETD8 signaling pathway and points of intervention by this compound.
Caption: Workflow for a radiometric SETD8 biochemical inhibition assay.
Caption: Workflow for the cellular characterization of this compound.
Experimental Protocols
Biochemical Inhibition Assay for SETD8 (Radiometric Filter Paper Assay)
This protocol is adapted from standard radiometric methyltransferase assays and can be used to determine the IC50 of this compound against recombinant SETD8.
Materials:
-
Recombinant human SETD8
-
This compound
-
Biotinylated H4 peptide (1-24) substrate
-
S-adenosyl-L-[³H-methyl]-methionine ([³H]-SAM)
-
Assay Buffer: 50 mM HEPES pH 8.0, 0.005% Tween-20, 5 µg/mL BSA, 1 mM TCEP
-
Stop Solution: 10% Trichloroacetic acid (TCA)
-
Wash Buffer: 70% Ethanol
-
P81 phosphocellulose filter paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 96-well plate, add 5 µL of diluted this compound or DMSO (vehicle control) to each well.
-
Add 10 µL of recombinant SETD8 (final concentration ~50 nM) to each well and incubate for 30 minutes at room temperature to allow for covalent modification.
-
Prepare a substrate master mix containing the H4 peptide (final concentration ~1.5 µM) and [³H]-SAM (final concentration ~0.75 µM) in Assay Buffer.
-
Initiate the methyltransferase reaction by adding 10 µL of the substrate master mix to each well.
-
Incubate the reaction plate at 30°C for 1 hour.
-
Stop the reaction by adding 10 µL of 10% TCA.
-
Spot 20 µL of the reaction mixture onto the P81 phosphocellulose filter paper.
-
Allow the filter paper to air dry completely.
-
Wash the filter paper three times with 70% ethanol for 5 minutes each to remove unincorporated [³H]-SAM.
-
Air dry the filter paper completely.
-
Place the filter paper in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.
Western Blot Analysis of Cellular SETD8 Target Engagement
This protocol describes how to assess the effect of this compound on the levels of H4K20me1, p53, and PCNA in cultured cells.
Materials:
-
Cell line of interest (e.g., U2OS, HCT116)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary antibodies: anti-H4K20me1, anti-total H4, anti-p53, anti-PCNA, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or DMSO for a specified time (e.g., 24, 48 hours).
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein levels.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a DMSO vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours in the dark, with gentle shaking, to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the DMSO control and determine the EC50 value.
Cell Cycle Analysis
This protocol outlines the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on cell cycle distribution.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
6-well cell culture plates
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations or for different durations. Include a DMSO vehicle control.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate at 37°C for 30 minutes in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).
References
- 1. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors of SETD8 with Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dynamic conformational landscape of the protein methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SETD8 inhibition targets cancer cells with increased rates of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dynamic conformational landscape of the protein methyltransferase SETD8 | eLife [elifesciences.org]
Unraveling MS453: A Case of Mistaken Identity in Research Applications
It has come to our attention that the designation "MS453" has been mistakenly associated with a compound for biological or chemical research. Our comprehensive review of available data indicates that this compound is, in fact, the product identifier for a heavy-duty mining tire manufactured by Maxam Tires and is not a substance used in experimental research.
This document serves to clarify this misunderstanding and to explain why the requested application notes, experimental protocols, and signaling pathway diagrams for this compound in a research context cannot be provided. The fundamental premise of the request is based on an incorrect identification of the subject matter.
The Nature of this compound
This compound is a specialized tire designed for use in demanding mining applications.[1] Its features are engineered for durability, load-bearing capacity, and performance in harsh environments. As such, it does not possess a mechanism of action, interact with biological signaling pathways, or have any application in scientific or drug development research.
Inapplicability to Experimental Design
The core requirements of the original request—including detailed experimental protocols, quantitative data tables for research, and diagrams of signaling pathways—are predicated on this compound being a bioactive agent. Given that it is an inert industrial product, these concepts do not apply.
Therefore, it is not possible to generate the requested content. There are no signaling pathways to diagram, no experimental data to present in tables, and no research protocols to detail for a mining tire in a biological or chemical context.
We understand that clarity in research is paramount, and we hope this communication resolves the confusion surrounding this compound. We encourage researchers to verify the identity of all materials and compounds through reliable sources to ensure the integrity and validity of their experimental design.
References
Application Notes and Protocols for BMS 453 (also known as MS453)
A Note on Compound Identification: Initial searches for "MS453" yielded limited specific information for a compound with that exact designation. However, a closely related designation, "BMS 453," corresponds to a well-characterized synthetic retinoid. Given the similarity, this document focuses on BMS 453, a compound that is a retinoic acid receptor (RAR) β agonist and an RARα and RARγ antagonist. It is plausible that "this compound" is a typographical variation or a less common synonym for BMS 453.
Introduction
BMS 453 is a synthetic retinoid with significant biological activity, making it a valuable tool for researchers in oncology, cell biology, and developmental biology.[1][2][3][4][5] Specifically, it functions as a selective agonist for the retinoic acid receptor β (RARβ) while acting as an antagonist for RARα and RARγ.[1][2][5][6] This selective activity allows for the targeted investigation of RARβ-mediated signaling pathways. Research has shown that BMS 453 can inhibit the proliferation of normal and malignant breast cells by inducing active transforming growth factor β (TGFβ), which leads to cell cycle arrest at the G1 phase.[2][3][6][7]
Proper Handling and Storage
Proper handling and storage of BMS 453 are crucial for maintaining its stability and ensuring accurate experimental results. The following guidelines are based on available safety data sheets and product information.
2.1. Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling BMS 453.
-
Ventilation: Use in a well-ventilated area to avoid inhalation of any dust or aerosols.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Ingestion: Do not ingest. If swallowed, seek medical attention immediately.
2.2. Storage Conditions:
To ensure the long-term stability of BMS 453, it should be stored under the following conditions:
| Storage Format | Recommended Temperature | Duration | Notes |
| Solid Powder | -20°C | Long-term | Keep in a tightly sealed container, protected from light and moisture. |
| Stock Solution (-80°C) | -80°C | Up to 6 months | Store in airtight vials under a nitrogen atmosphere. |
| Stock Solution (-20°C) | -20°C | Up to 1 month | Store in airtight vials under a nitrogen atmosphere. |
2.3. Solvent Selection:
BMS 453 is soluble in various organic solvents. The choice of solvent will depend on the specific experimental requirements.
| Solvent | Solubility |
| DMSO | 10 mg/mL |
| DMF | 5 mg/mL |
For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Experimental Protocols
The following are example protocols for common experiments involving BMS 453. These should be adapted based on the specific cell lines and experimental conditions.
3.1. Cell Proliferation Assay:
This protocol is designed to assess the effect of BMS 453 on the proliferation of breast cancer cell lines.
-
Cell Seeding: Seed breast cancer cells (e.g., T47D) in a 96-well plate at a density of 5,000 cells per well in the appropriate growth medium. Allow the cells to attach overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of BMS 453 in DMSO. From this, create a series of dilutions in the cell culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Treatment: Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of BMS 453. Include a vehicle control (DMSO at the same final concentration as the highest BMS 453 treatment).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Proliferation Assessment: Measure cell proliferation using a standard method such as the MTT or WST-1 assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of BMS 453 compared to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
3.2. Cell Cycle Analysis:
This protocol outlines the steps to determine the effect of BMS 453 on the cell cycle distribution.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with BMS 453 (e.g., at its IC50 concentration) or a vehicle control as described in the proliferation assay.
-
Incubation: Incubate the cells for 24 to 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G0/G1 phase would indicate a G1 arrest.[2][7]
Signaling Pathways and Visualizations
BMS 453 exerts its biological effects primarily through the modulation of the retinoic acid receptor and TGFβ signaling pathways.
4.1. BMS 453-Induced G1 Cell Cycle Arrest Pathway:
BMS 453 inhibits breast cell proliferation by inducing a G1 phase cell cycle arrest. This is achieved through the activation of the TGFβ pathway, which in turn leads to the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21. This results in the hypophosphorylation of the retinoblastoma protein (Rb) and the prevention of the G1 to S phase transition.[2][6][7]
Caption: BMS 453 signaling pathway leading to G1 cell cycle arrest.
4.2. Experimental Workflow for Assessing BMS 453 Activity:
The following diagram illustrates a typical workflow for investigating the biological effects of BMS 453 in a research setting.
Caption: A typical experimental workflow for studying BMS 453.
References
- 1. BMS 453 | CAS 166977-43-1 | Bthis compound | BMS189453 | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. BMS-453 - XenWiki [wiki.xenbase.org]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The retinoic acid receptor antagonist, Bthis compound, inhibits normal breast cell growth by inducing active TGFbeta and causing cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MS453, a Covalent SETD8 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS453 is a potent and selective covalent inhibitor of the protein lysine methyltransferase SETD8 (also known as SET8, PR-SET7, or KMT5A).[1] SETD8 is the sole enzyme responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1), a post-translational modification implicated in the regulation of DNA damage response, cell cycle progression, and chromatin condensation.[2] Beyond its role in histone methylation, SETD8 also targets non-histone proteins, including the tumor suppressor p53 and the proliferating cell nuclear antigen (PCNA).[2][3] By catalyzing the monomethylation of p53 at lysine 382, SETD8 suppresses its transcriptional activity, thereby inhibiting apoptosis.[4] The methylation of PCNA by SETD8 contributes to its stability and promotes cell proliferation.[5] Given the overexpression of SETD8 in various cancers and its role in key oncogenic pathways, it has emerged as a promising target for cancer therapy. This compound offers a valuable tool for investigating the biological functions of SETD8 and for preclinical studies exploring the therapeutic potential of SETD8 inhibition.
Data Presentation
This section summarizes the key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 2059892-29-2 | N/A |
| Molecular Formula | C24H28N6O2 | N/A |
| Molecular Weight | 432.52 g/mol | N/A |
| IC50 (SETD8) | 804 nM | [1] |
| Mechanism of Action | Covalent inhibitor, modifies a cysteine residue near the binding site | [2] |
| Solubility | Soluble in DMSO. Quantitative data not available. | N/A |
| Storage | Store powder at -20°C. Store solutions in DMSO at -80°C. | N/A |
Signaling Pathway
This compound exerts its effects by inhibiting SETD8, which in turn modulates several critical cellular signaling pathways. The primary mechanism involves the prevention of monomethylation of both histone and non-histone targets.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in experimental settings. As with any reagent, it is recommended to optimize concentrations and incubation times for specific cell lines and experimental conditions.
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Cell-Based Assay Workflow
The following diagram illustrates a general workflow for treating cultured cells with this compound and subsequent analysis.
Western Blot Analysis of SETD8 Target Methylation
Objective: To assess the effect of this compound on the methylation status of SETD8 targets, such as H4K20me1 and p53K382me1.
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H4K20me1, anti-total H4, anti-p53, anti-p21, anti-GAPDH or β-actin as loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Viability Assay
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cells seeded in 96-well plates and treated with a range of this compound concentrations
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of this compound (and a vehicle control) for the desired time period (e.g., 48 or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Conclusion
This compound is a valuable chemical probe for studying the diverse biological roles of SETD8. Its potency and selectivity make it a suitable tool for cell-based assays to investigate the consequences of SETD8 inhibition. The provided protocols offer a starting point for researchers to explore the effects of this compound on cell signaling, proliferation, and other cellular processes. Further optimization of experimental conditions is encouraged to suit specific research needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure Based Design of a Covalent Inhibitor of the SET Domain-Containing Protein 8 (SETD8) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing MS453 to Study SETD8 Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
SETD8 (also known as KMT5A, PR-SET7, or SET8) is a crucial protein lysine methyltransferase that plays a significant role in a variety of cellular processes. It is the sole enzyme responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1), a key epigenetic mark involved in DNA damage repair, cell cycle progression, and transcriptional regulation.[1][2] Beyond its action on histones, SETD8 also methylates several non-histone proteins, including the tumor suppressor p53 and the Proliferating Cell Nuclear Antigen (PCNA), thereby modulating their functions in cancer-related pathways.[1][2][3] The diverse roles of SETD8 in cellular function and disease have made it an attractive target for therapeutic intervention and for the development of chemical probes to elucidate its full range of substrates and biological functions.
MS453 is a potent and selective covalent inhibitor of SETD8.[2][4][5][6] It acts by specifically modifying a cysteine residue (Cys311) located near the enzyme's active site, leading to irreversible inhibition.[2] Its high selectivity and covalent mechanism of action make this compound an excellent chemical probe for studying the substrate specificity of SETD8. This application note provides detailed protocols for utilizing this compound in chemical proteomics experiments to identify novel SETD8 substrates, as well as methods for their subsequent validation.
Data Presentation
Table 1: Characteristics of the SETD8 Covalent Inhibitor this compound
| Property | Value | Reference |
| Target | SETD8 (KMT5A) | [2][4][6] |
| IC50 | 795 - 804 nM | [2][4][5][6] |
| Mechanism of Action | Covalent modification of Cys311 | [2] |
| Selectivity | Selective against 28 other methyltransferases | [2][5] |
| Binding Mode | Substrate-competitive | [6] |
Table 2: Hypothetical Results from a Chemical Proteomics Screen for SETD8 Substrates
| Protein ID (UniProt) | Protein Name | Peptide Sequence with Methylated Lysine | Fold Enrichment (this compound-probe vs. Control) | Putative Function |
| P04637 | Tumor suppressor p53 | ...KK GQSTSRHK... | 15.2 | Transcription factor, cell cycle control |
| P12004 | Proliferating cell nuclear antigen (PCNA) | ...LK DGK... | 12.8 | DNA replication and repair |
| Q9NXR8 | Protein XYZ | ...GK LIV... | 9.5 | Signal transduction |
| P60709 | Beta-actin | ...SK D... | 1.2 (non-significant) | Cytoskeleton |
| Q13485 | Histone H4 | ...AK RHRK... | 18.9 | Chromatin structure |
Experimental Protocols
Protocol 1: Identification of SETD8 Substrates using a Clickable this compound Probe and Quantitative Mass Spectrometry
This protocol describes a chemical proteomics approach to identify proteins that interact with and are potentially methylated by SETD8. It utilizes a modified version of this compound containing a bioorthogonal handle (e.g., a terminal alkyne) for subsequent enrichment.
Materials:
-
HeLa or other suitable cancer cell line
-
Culture medium (e.g., DMEM with 10% FBS)
-
Alkyne-modified this compound probe
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Azide-biotin tag (e.g., Azide-PEG3-Biotin)
-
Copper(I) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., high-salt, low-salt, and urea-containing buffers)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Trypsin (mass spectrometry grade)
-
Reagents for LC-MS/MS analysis
Procedure:
-
Cell Culture and Treatment:
-
Culture HeLa cells to 70-80% confluency.
-
Treat cells with the alkyne-modified this compound probe (e.g., 1-5 µM) or DMSO vehicle control for a defined period (e.g., 4 hours).
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Click Chemistry Reaction:
-
To 1 mg of protein lysate, add the following components in order: azide-biotin tag (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM).
-
Incubate the reaction for 1 hour at room temperature with gentle rotation.
-
-
Enrichment of Biotinylated Proteins:
-
Pre-wash streptavidin-agarose beads with lysis buffer.
-
Add the bead slurry to the reaction mixture and incubate for 2 hours at 4°C with rotation to capture the biotin-tagged protein complexes.
-
-
Washing:
-
Wash the beads sequentially with high-salt buffer, low-salt buffer, and a final wash with a urea-containing buffer to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Add mass spectrometry grade trypsin and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the digested peptides.
-
Analyze the peptides by LC-MS/MS.
-
Identify and quantify the proteins in the this compound-probe-treated sample versus the DMSO control using appropriate software (e.g., MaxQuant).
-
Proteins significantly enriched in the this compound-probe sample are considered potential SETD8 substrates.
-
Protocol 2: In Vitro Validation of Putative SETD8 Substrates
This protocol is designed to confirm that the candidate proteins identified in Protocol 1 are direct substrates of SETD8.
Materials:
-
Recombinant human SETD8
-
Purified recombinant candidate substrate proteins
-
Histone H4 peptide (positive control)
-
BSA (negative control)
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
Methyltransferase reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 10 mM MgCl2)
-
SDS-PAGE gels and reagents
-
Fluorographic enhancer solution
-
X-ray film or phosphorimager
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, set up the following reaction mixture on ice:
-
Methyltransferase reaction buffer (to a final volume of 25 µL)
-
Recombinant SETD8 (e.g., 200 nM)
-
Candidate substrate protein (e.g., 1-5 µM) or control (Histone H4 peptide or BSA)
-
[3H]-SAM (1 µCi)
-
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 1 hour.
-
-
Reaction Termination:
-
Stop the reaction by adding 5X SDS-PAGE loading buffer.
-
-
SDS-PAGE and Fluorography:
-
Separate the reaction products on an SDS-PAGE gel.
-
Stain the gel with Coomassie Blue to visualize total protein.
-
Treat the gel with a fluorographic enhancer solution according to the manufacturer's instructions.
-
Dry the gel and expose it to X-ray film or a phosphorimager to detect the incorporation of the [3H]-methyl group. A band corresponding to the molecular weight of the candidate substrate protein indicates that it is a direct substrate of SETD8.
-
Protocol 3: Cellular Validation of SETD8 Substrate Methylation
This protocol aims to confirm that the methylation of a validated substrate occurs in a cellular context and is dependent on SETD8 activity.
Materials:
-
Cell line expressing the validated substrate
-
This compound inhibitor
-
siRNA targeting SETD8 and non-targeting control siRNA
-
Transfection reagent
-
Antibody specific to the methylated form of the substrate (if available) or pan-methyl-lysine antibody
-
Antibody against the total substrate protein
-
Antibody against SETD8
-
Antibody against a loading control (e.g., GAPDH or beta-actin)
-
Lysis buffer
-
Reagents for immunoprecipitation and Western blotting
Procedure:
-
Cell Treatment:
-
Inhibitor Treatment: Treat cells with this compound (e.g., 1-10 µM) or DMSO for 24 hours.
-
siRNA Knockdown: Transfect cells with siRNA targeting SETD8 or a non-targeting control. Harvest cells 48-72 hours post-transfection.
-
-
Protein Extraction:
-
Lyse the cells and determine the protein concentration.
-
-
Immunoprecipitation (if using a pan-methyl-lysine antibody):
-
Incubate 1-2 mg of protein lysate with an anti-pan-methyl-lysine antibody overnight at 4°C.
-
Capture the immune complexes with Protein A/G beads.
-
Wash the beads extensively.
-
Elute the bound proteins with SDS-PAGE loading buffer.
-
-
Western Blotting:
-
Separate the protein lysates (for total protein levels) or the immunoprecipitated samples by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membranes with antibodies against the methylated substrate (if available), total substrate, SETD8, and a loading control.
-
A decrease in the methylation signal of the substrate upon treatment with this compound or SETD8 siRNA, while the total protein level of the substrate remains unchanged, confirms that its methylation is dependent on SETD8 activity in cells.
-
Visualizations
SETD8 Signaling and Known Substrates
Caption: SETD8 methylates histone and non-histone proteins.
Workflow for SETD8 Substrate Identification using this compound
Caption: Workflow for identifying SETD8 substrates with this compound.
Workflow for Validation of Putative SETD8 Substrates
Caption: Validation workflow for candidate SETD8 substrates.
References
- 1. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proteome.gs.washington.edu [proteome.gs.washington.edu]
- 3. Quantitative Profiling of the Activity of Protein Lysine Methyltransferase SMYD2 Using SILAC-Based Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. MS-453|this compound;MS 453 [dcchemicals.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Cell Permeability in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with poor cell permeability of compounds in cellular assays, with a focus on experiments involving the MDA-MB-453 cell line.
A Note on "MS453": The term "this compound" is ambiguous. Based on the context of cellular assays, we are proceeding with the assumption that users are referring to challenges with a compound's permeability in the MDA-MB-453 human breast cancer cell line. The following guidance is applicable to this cell line and can be adapted for other adherent cell types.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for a compound's poor cell permeability?
Several physicochemical properties of a compound can limit its ability to cross the cell membrane:
-
High Polarity: The cell membrane is a lipid bilayer, which repels highly polar or charged molecules.
-
Large Molecular Weight: Molecules with a high molecular weight may be too large to diffuse passively across the membrane.[1]
-
High Number of Hydrogen Bond Donors and Acceptors: A large number of hydrogen bond donors and acceptors can increase the energy required for the compound to leave the aqueous environment and enter the lipid bilayer.[2]
-
Low Lipophilicity: While high polarity is a barrier, a certain degree of lipophilicity (fat-solubility) is necessary for a compound to partition into the lipid membrane.[3] An improper balance between lipophilicity and hydrophilicity can hinder permeability.[1]
-
Efflux Pump Activity: Cells can actively transport compounds out of the cytoplasm using efflux pumps, which can be a significant factor in reducing intracellular drug concentration.[4]
Q2: How can I experimentally assess the permeability of my compound?
Several assays can be used to quantify the permeability of a compound:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[5] It is a high-throughput method for assessing passive membrane permeability.[5]
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which are human colorectal adenocarcinoma cells that differentiate to form a polarized epithelial cell layer with tight junctions. This model mimics the intestinal barrier and can assess both passive diffusion and active transport.[6]
-
Cell-Based Assays with Intracellular Readouts: If your compound targets an intracellular protein, the lack of a dose-dependent response in a cellular assay, despite potent activity in a biochemical assay, can be an indirect indicator of poor permeability.
Q3: What are the main strategies to improve the cell permeability of a compound?
There are three primary approaches to enhance the cellular uptake of a poorly permeable compound:
-
Chemical Modification (Prodrug Approach): This involves modifying the chemical structure of the compound to make it more permeable. A common strategy is the "prodrug" approach, where a lipophilic moiety is covalently attached to the compound.[3][7] This "mask" increases the compound's lipophilicity, allowing it to cross the cell membrane. Once inside the cell, cellular enzymes cleave off the masking group, releasing the active drug.[1][8]
-
Use of Permeabilizing Agents: For in vitro assays, the cell membrane can be temporarily permeabilized using detergents or organic solvents.[9] This allows the compound to bypass the membrane barrier and access intracellular targets. However, this approach is not suitable for in vivo studies and can affect cell viability and morphology.
-
Specialized Drug Delivery Systems: Encapsulating the compound in a nanocarrier, such as a liposome or a nanoparticle, can facilitate its entry into the cell.[10][11][12] These carriers can protect the drug from degradation and can be functionalized with targeting ligands to enhance uptake by specific cells.[10][13]
Troubleshooting Guide
This guide provides a step-by-step approach to diagnosing and resolving issues related to poor cell permeability in your cellular assays.
Step 1: Verify Experimental Setup and Compound Integrity
-
Question: Have you confirmed that the lack of activity is not due to other experimental factors?
-
Answer:
-
Compound Stability: Ensure your compound is stable in the assay medium for the duration of the experiment.
-
Compound Solubility: Poor solubility can be mistaken for poor permeability. Verify that your compound is fully dissolved at the tested concentrations.
-
Assay Controls: Confirm that your positive and negative controls for the assay are behaving as expected.
-
Cell Health: Ensure the MDA-MB-453 cells are healthy and viable.
-
Step 2: Assess the Physicochemical Properties of Your Compound
-
Question: Do the properties of your compound suggest a high likelihood of poor permeability?
-
Answer:
-
Evaluate your compound against Lipinski's Rule of Five, which provides a general guideline for drug-likeness and permeability. The rules are:
-
Molecular weight ≤ 500 Daltons
-
LogP (a measure of lipophilicity) ≤ 5
-
Number of hydrogen bond donors ≤ 5
-
Number of hydrogen bond acceptors ≤ 10
-
-
While not absolute, significant deviation from these rules, particularly having a high molecular weight and a large number of hydrogen bond donors/acceptors, can indicate potential permeability issues.[14]
-
Step 3: Select a Strategy to Enhance Permeability
-
Question: Based on your experimental needs, which permeability enhancement strategy is most appropriate?
-
Answer: The choice of strategy depends on the goals of your experiment:
| Strategy | Advantages | Disadvantages | Best For |
| Chemical Modification (Prodrug) | Can be used in vivo; provides a long-term solution.[3][8] | Requires medicinal chemistry expertise and synthesis; may alter pharmacology. | Lead optimization and in vivo studies. |
| Permeabilizing Agents | Simple and quick for in vitro assays.[9] | Can cause cell toxicity; not suitable for in vivo use; may disrupt cellular processes. | Target validation and mechanistic studies in vitro. |
| Drug Delivery Systems | Can improve solubility and stability; allows for targeted delivery.[10][12] | Can be complex to formulate; may have its own biological effects. | Both in vitro and in vivo studies, especially for compounds that are difficult to modify chemically. |
Data Presentation
Table 1: Common Permeabilizing Agents for In Vitro Cellular Assays
| Permeabilizing Agent | Working Concentration | Mechanism of Action | Key Considerations |
| Triton X-100 | 0.1 - 0.5% in PBS | Non-ionic detergent that solubilizes the cell membrane. | Permeabilizes all membranes, including the nuclear membrane; can be harsh on cells. |
| Tween-20 | 0.05 - 0.2% in PBS | Milder non-ionic detergent. | Less disruptive to cell morphology than Triton X-100. |
| Saponin | 0.05 - 0.1% in PBS | Forms pores in the cell membrane by interacting with cholesterol. | Does not permeabilize the nuclear membrane; effect is reversible upon removal. |
| Digitonin | 10 - 20 µg/mL in PBS | Similar to saponin, interacts with membrane cholesterol.[9] | Selectively permeabilizes the plasma membrane at low concentrations. |
| Methanol (100%) | - | Organic solvent that dissolves lipids and denatures proteins. | Also acts as a fixative; can alter protein conformation. |
| Acetone (100%) | - | Organic solvent. | Also a fixative; less harsh than methanol. |
Table 2: Overview of Nanoparticle-Based Drug Delivery Systems
| Nanoparticle Type | Core Material | Advantages |
| Liposomes | Lipids | Biocompatible; can encapsulate both hydrophilic and hydrophobic drugs.[11] |
| Polymeric Nanoparticles | Natural or synthetic polymers | Can be designed for controlled release; surface can be easily modified for targeting.[10] |
| Micelles | Amphiphilic block copolymers | Can solubilize poorly water-soluble drugs.[11] |
| Dendrimers | Branched polymers | Well-defined structure; high drug loading capacity.[10] |
Experimental Protocols
Protocol 1: Cell Permeabilization with Saponin for Intracellular Target Engagement
This protocol is designed for assessing the activity of a compound against an intracellular target in MDA-MB-453 cells.
Materials:
-
MDA-MB-453 cells
-
Complete growth medium (e.g., Leibovitz's L-15 Medium with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Saponin
-
Your compound of interest
-
Assay-specific reagents (e.g., antibodies, substrates)
Procedure:
-
Cell Seeding: Seed MDA-MB-453 cells in a suitable plate format (e.g., 96-well plate) and allow them to adhere and grow to the desired confluency.
-
Cell Washing: Gently wash the cells twice with PBS to remove the growth medium.
-
Permeabilization: Prepare a fresh solution of 0.1% (w/v) saponin in PBS. Add the saponin solution to the cells and incubate for 10 minutes at room temperature.
-
Compound Treatment: Without washing out the saponin, add your compound diluted in the saponin/PBS solution to the desired final concentrations. Incubate for the required duration for your assay.
-
Assay Readout: Proceed with your specific assay protocol to measure the effect of your compound on its intracellular target.
-
Controls: Include appropriate controls, such as vehicle-treated cells with and without saponin, and a positive control compound with known cell permeability.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general workflow for assessing the passive permeability of a compound.
Materials:
-
PAMPA plate (e.g., a 96-well plate with a filter membrane coated with a lipid solution)
-
Acceptor plate (a standard 96-well plate)
-
Your compound of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis plate reader or LC-MS for concentration analysis
Procedure:
-
Prepare Donor Solution: Dissolve your compound in PBS at a known concentration (e.g., 100 µM).
-
Prepare Acceptor Solution: Fill the wells of the acceptor plate with PBS.
-
Assemble PAMPA Sandwich: Place the PAMPA plate on top of the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor solution.
-
Add Donor Solution: Add your donor solution to the wells of the PAMPA plate.
-
Incubation: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours).
-
Disassemble and Measure: After incubation, carefully separate the plates. Measure the concentration of your compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate Permeability Coefficient (Pe): The permeability coefficient can be calculated using the following formula:
Pe = [-ln(1 - [CA(t)] / [Cequilibrium])] * (VA / (A * t))
Where:
-
[CA(t)] is the concentration in the acceptor well at time t.
-
[Cequilibrium] is the concentration at equilibrium.
-
VA is the volume of the acceptor well.
-
A is the area of the membrane.
-
t is the incubation time.
-
Visualizations
Caption: Troubleshooting workflow for poor cell permeability.
Caption: Mechanism of a prodrug for enhanced cell permeability.
Caption: Example signaling pathway with an intracellular drug target.
References
- 1. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 2. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Outer Membrane Permeability and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 10. Small-molecule delivery by nanoparticles for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoparticles-Based Small Molecule Drugs Delivery - CD Bioparticles [cd-bioparticles.com]
- 12. Nanoparticles for Therapeutic Cargos — Small Molecule Drugs - CD Bioparticles [cd-bioparticles.net]
- 13. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 14. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MS453 Concentration for Effective SETD8 Inhibition
Welcome to the technical support center for the effective use of MS453, a potent and selective covalent inhibitor of SETD8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit SETD8?
This compound is a highly selective, covalent inhibitor of SETD8, a histone methyltransferase. It has a reported in vitro IC50 value of approximately 804 nM[1][2]. Its mechanism of action involves the specific modification of a cysteine residue located near the inhibitor binding site of SETD8, leading to irreversible inhibition of its methyltransferase activity[1][3].
Q2: What is the recommended starting concentration for this compound in cell-based assays?
While the biochemical IC50 of this compound is ~804 nM, the optimal concentration for cell-based assays can vary depending on the cell line, cell density, and treatment duration. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Based on data from other SETD8 inhibitors like UNC0379, a starting concentration range of 1-10 µM is advisable for initial experiments[4][5][6]. However, it is important to note that a previous study indicated a lack of cellular activity for a structural analog of this compound at concentrations up to 10µM in HeLa cells, which was attributed to poor membrane permeability[7]. Therefore, careful validation in your cell line of interest is crucial.
Q3: How can I confirm that this compound is inhibiting SETD8 in my cells?
The most common method to confirm SETD8 inhibition in cells is to measure the levels of its primary substrate, monomethylated histone H4 at lysine 20 (H4K20me1), via western blotting. A significant decrease in H4K20me1 levels upon treatment with this compound indicates successful target engagement and inhibition.
Q4: What are the expected downstream cellular effects of SETD8 inhibition by this compound?
Inhibition of SETD8 has been shown to induce a range of cellular effects, primarily through the activation of the p53 signaling pathway[8][9]. SETD8 normally methylates and suppresses p53[10]. Therefore, inhibition of SETD8 can lead to:
-
Cell Cycle Arrest: Primarily at the G1/S or G2/M phase[5].
-
Changes in Gene Expression: Altered expression of p53 target genes[4][9].
Q5: What should I consider regarding the solubility and stability of this compound in cell culture?
Like many small molecule inhibitors, this compound is likely to have low solubility in aqueous media[11]. It is recommended to prepare a concentrated stock solution in a solvent like DMSO and then dilute it into the cell culture medium immediately before use. To avoid toxicity, the final DMSO concentration in the culture should typically be kept below 0.1%[11]. The stability of this compound in cell culture medium over time should be considered, especially for long-term experiments.
Troubleshooting Guides
Issue 1: No or weak inhibition of H4K20me1 levels observed by Western Blot.
| Possible Cause | Troubleshooting Step |
| Insufficient this compound Concentration | The effective concentration in cells may be higher than the biochemical IC50. Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 50 µM). |
| Short Incubation Time | As a covalent inhibitor, this compound's effect is time-dependent. Increase the incubation time (e.g., 24, 48, 72 hours) to allow for sufficient target engagement. |
| Poor Cell Permeability | As noted for an analog, this compound may have limited cell permeability in certain cell lines[7]. Consider using cell lines with potentially higher permeability or explore formulation strategies if available. |
| Compound Instability | This compound may be unstable in your cell culture medium. Prepare fresh dilutions for each experiment and minimize the time the compound is in the medium before being added to cells. |
| Western Blot Protocol Issues | Ensure your western blot protocol is optimized for histone detection. This includes using appropriate gel percentages, transfer conditions, and antibodies. Refer to the detailed protocol below. |
Issue 2: High cellular toxicity observed at concentrations expected to be effective.
| Possible Cause | Troubleshooting Step |
| Off-target Effects | Although this compound is highly selective, off-target effects can occur at high concentrations. Lower the concentration and perform a careful dose-response analysis for both H4K20me1 inhibition and cell viability. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding toxic levels (typically >0.1%). |
| Cell Line Sensitivity | Some cell lines may be particularly sensitive to SETD8 inhibition. Use a lower concentration range and shorter incubation times. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Culture | Ensure consistent cell density, passage number, and growth conditions for all experiments. |
| Inconsistent Compound Handling | Prepare fresh stock solutions of this compound periodically. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Assay Variability | Standardize all steps of your experimental protocols, including incubation times, reagent concentrations, and data acquisition parameters. |
Data Presentation
Table 1: In Vitro Potency of SETD8 Inhibitors
| Compound | Type | IC50 (nM) | Selectivity | Reference |
| This compound | Covalent | 804 | Selective over 28 other methyltransferases | [1][2] |
| UNC0379 | Competitive | 7,300 | Selective over 15 other methyltransferases | [10] |
| SPS8I1 | Irreversible | 210 | Selective | [5] |
| SPS8I2 | Irreversible | 500 | Selective | [5] |
| SPS8I3 | Irreversible | 700 | Selective | [5] |
Table 2: Cellular Activity of SETD8 Inhibitor UNC0379 in Endometrial Cancer Cell Lines
| Cell Line | IC50 (nM) | Effect on Cell Cycle | Effect on Apoptosis | Reference |
| HEC50B | 576 | Increase in sub-G1 phase | Increased cleaved PARP | [4] |
| HEC1B | ~1000 | Increase in sub-G1 phase | Increased cleaved PARP | [4] |
| ISHIKAWA | 2540 | Not reported | Not reported | [4] |
Experimental Protocols
Protocol 1: Western Blot for H4K20me1
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound for the indicated time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and centrifuge to pellet debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Run the samples on a 15% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against H4K20me1 (and a loading control like total Histone H4 or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and detect the signal using an ECL substrate and an imaging system.
-
Protocol 2: Fluorescence Polarization (FP) Assay for SETD8 Activity
-
Reagents:
-
Recombinant SETD8 enzyme
-
Fluorescently labeled peptide substrate (e.g., FITC-labeled H4 peptide)
-
S-adenosyl-L-methionine (SAM)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
This compound inhibitor
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well black plate, add SETD8 enzyme and the fluorescently labeled peptide substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate at room temperature for a pre-determined time to allow for inhibitor binding.
-
Initiate the methyltransferase reaction by adding SAM.
-
Incubate at room temperature for the desired reaction time.
-
Stop the reaction (e.g., by adding a general methyltransferase inhibitor or by dilution).
-
Measure the fluorescence polarization using a plate reader with appropriate filters.
-
-
Data Analysis:
-
Calculate the change in fluorescence polarization (mP) values.
-
Plot the mP values against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50.
-
Mandatory Visualizations
Caption: SETD8-p53 signaling pathway and the inhibitory effect of this compound.
Caption: Experimental workflow for Western Blot analysis of H4K20me1.
Caption: Experimental workflow for the SETD8 Fluorescence Polarization assay.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Structure Based Design of a Covalent Inhibitor of the SET Domain-Containing Protein 8 (SETD8) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells | MDPI [mdpi.com]
- 5. Small-Molecule Inhibitors of SETD8 with Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SETD8 inhibition targets cancer cells with increased rates of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.vub.be [researchportal.vub.be]
- 9. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tripod.nih.gov [tripod.nih.gov]
potential off-target effects of MS453 in experiments
It appears there may be a misunderstanding regarding the nature of MS453. Our current information indicates that This compound is an industrial product, specifically a large haulage tire manufactured by MAXAM Tires .[1][2][3][4] As such, the concept of "off-target effects" in a biological or pharmaceutical context, such as those investigated in cellular and molecular biology experiments, does not apply to this product.
Off-target effects are unintended interactions of a drug or therapeutic agent with proteins or molecules other than its intended target, which can lead to unforeseen biological consequences and side effects. This is a critical consideration in drug development and molecular biology research.
Given that this compound is a tire, we are unable to provide information on its potential off-target effects in biological experiments, including troubleshooting guides, FAQs, data on signaling pathways, or experimental protocols, as these are not relevant to its designated use.
If you are working with a similarly named compound in a research setting, please verify the exact name and designation of the molecule to ensure you are accessing the correct information. Accurate identification is crucial for obtaining relevant safety and experimental data.
References
addressing MS453 reactivity with non-target cysteines
Welcome to the technical support center for MS453. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound, with a specific focus on addressing its reactivity with non-target cysteines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a covalent inhibitor that selectively targets a specific cysteine residue on its intended protein target. The formation of this covalent bond leads to irreversible inhibition of the protein's function.[1][2][3] The mechanism involves a two-step process: initial non-covalent binding to the target protein, followed by the formation of a covalent bond between the electrophilic warhead of this compound and the nucleophilic thiol group of the cysteine residue.[1][3]
Q2: I am observing significant off-target effects in my cellular assays. Could this be due to this compound reacting with other cysteine-containing proteins?
A2: Yes, this is a possibility. While this compound is designed for high selectivity, its electrophilic nature means it can potentially react with accessible and reactive cysteine residues on other proteins, leading to off-target effects.[4][5][6] The extent of this off-target reactivity can depend on the cell type, experimental conditions, and the concentration of this compound used.
Q3: How can I determine if this compound is reacting with non-target cysteines in my experimental system?
A3: Several chemical proteomics techniques can be employed to identify the cellular targets of this compound. Activity-Based Protein Profiling (ABPP) and its quantitative version, isoTOP-ABPP, are powerful methods for profiling the reactivity of cysteines across the proteome and can identify the specific sites of covalent modification by this compound.[7][8][9]
Q4: What strategies can I use to minimize the off-target reactivity of this compound?
A4: To reduce off-target effects, you can:
-
Optimize the concentration: Use the lowest effective concentration of this compound to maximize the therapeutic window.
-
Reduce incubation time: Shorter incubation times can limit the extent of off-target reactions.
-
Modify the delivery method: In animal models, different formulation or administration routes might alter the pharmacokinetic and pharmacodynamic profile, potentially reducing off-target binding.
-
Consider structural analogs: If available, testing structural analogs of this compound with modified reactive warheads might reveal compounds with improved selectivity.[7]
Q5: Are there specific experimental controls I should use to validate my findings?
A5: Yes, proper controls are crucial. These include:
-
A structurally similar but non-reactive control compound: This helps to distinguish effects caused by covalent modification from those related to the non-covalent binding of the scaffold.
-
A mutant form of the target protein: If possible, mutating the target cysteine to another amino acid (e.g., serine or alanine) can confirm that the observed effects are dependent on covalent bond formation at the intended site.
-
Competition experiments: Pre-incubating cells or lysates with a known, highly specific inhibitor of the target can show that this compound's effects are mediated through that specific protein.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High background signal in in-gel fluorescence ABPP. | 1. Suboptimal probe concentration. 2. Insufficient removal of unbound probe. 3. Non-specific binding of the reporter tag. | 1. Titrate the concentration of your alkyne-tagged this compound probe to find the optimal signal-to-noise ratio. 2. Ensure thorough washing steps after probe labeling. 3. Include a control where the reporter tag (e.g., rhodamine-azide) is added without the "click" chemistry reaction to assess non-specific binding. |
| Inconsistent IC50 values in cellular assays. | 1. Variability in cell density or health. 2. Differences in incubation time or temperature. 3. Degradation of this compound in the culture medium. | 1. Maintain consistent cell seeding densities and ensure cells are in the logarithmic growth phase. 2. Strictly control all incubation parameters. 3. Prepare fresh stock solutions of this compound and minimize freeze-thaw cycles. Assess the stability of this compound in your specific cell culture medium over the time course of the experiment. |
| No observable difference between wild-type and cysteine-mutant target protein. | 1. The mutation did not sufficiently abolish this compound binding. 2. this compound has a strong non-covalent binding affinity that is sufficient to cause the effect. 3. The observed phenotype is due to an off-target effect. | 1. Confirm the expression of the mutant protein. 2. Use a non-reactive analog of this compound to assess the contribution of non-covalent binding. 3. Perform a proteome-wide target identification experiment (e.g., isoTOP-ABPP) to identify potential off-targets. |
| Difficulty enriching this compound-labeled peptides for mass spectrometry. | 1. Inefficient "click" chemistry reaction. 2. Poor capture of biotinylated peptides by streptavidin beads. 3. Low abundance of the target protein. | 1. Optimize the "click" chemistry reaction conditions (catalyst, ligand, temperature, and time). 2. Ensure the streptavidin beads are not saturated and that the binding capacity is sufficient. Use fresh beads. 3. Increase the amount of starting material (protein lysate). |
Experimental Protocols
Protocol 1: In-Gel Fluorescence Activity-Based Protein Profiling (ABPP) to Visualize this compound Targets
This protocol allows for the visualization of proteins that covalently react with an alkyne-modified version of this compound.
Materials:
-
Cells or tissue lysates
-
Alkyne-MS453 probe
-
DMSO (vehicle control)
-
Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
Rhodamine-azide
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
SDS-PAGE loading buffer
-
Protein gel electrophoresis system and fluorescence scanner
Procedure:
-
Proteome Labeling:
-
Treat live cells or lysates with varying concentrations of Alkyne-MS453 or DMSO for a specified time.
-
Harvest cells and prepare lysates, or directly use the treated lysates. Normalize protein concentration.
-
-
Click Chemistry:
-
To 50 µg of labeled proteome, add the following "click" chemistry reagents in order:
-
Rhodamine-azide (final concentration: 100 µM)
-
TCEP (final concentration: 1 mM)
-
TBTA (final concentration: 100 µM)
-
CuSO4 (final concentration: 1 mM)
-
-
Vortex and incubate at room temperature for 1 hour in the dark.
-
-
Protein Precipitation and Visualization:
-
Precipitate the protein (e.g., with cold acetone).
-
Resuspend the protein pellet in SDS-PAGE loading buffer.
-
Separate proteins by SDS-PAGE.
-
Visualize labeled proteins using a fluorescence gel scanner.
-
Protocol 2: Quantitative Thiol Reactivity Profiling (QTRP) using isoTOP-ABPP
This chemoproteomic method identifies and quantifies the specific cysteine residues that react with this compound across the proteome.[9][10]
Materials:
-
Iodoacetamide-alkyne (IA-alkyne) or a similar broad-spectrum cysteine-reactive probe
-
Heavy and light isotopic versions of an azide-biotin tag
-
Streptavidin beads
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Competitive Labeling:
-
Treat one sample of cell lysate with this compound and a control sample with DMSO.
-
Subsequently, label both samples with a cysteine-reactive alkyne probe (e.g., IA-alkyne) at a concentration that does not achieve stoichiometric labeling of all reactive cysteines.
-
-
Isotopic Tagging via Click Chemistry:
-
Perform a "click" reaction on the this compound-treated sample with the "heavy" azide-biotin tag and on the DMSO-treated sample with the "light" azide-biotin tag.
-
-
Sample Combination and Digestion:
-
Combine the "heavy" and "light" labeled samples.
-
Reduce, alkylate, and digest the combined proteome with trypsin.
-
-
Enrichment and Analysis:
-
Enrich the biotin-tagged peptides using streptavidin beads.
-
Elute the peptides and analyze them by LC-MS/MS.
-
-
Data Analysis:
-
Identify the peptides and quantify the light/heavy ratios. A high light/heavy ratio for a particular cysteine-containing peptide indicates that this compound blocked the labeling by the alkyne probe, identifying it as a target.
-
Data Presentation
The following tables summarize hypothetical quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target Protein | IC50 (nM) | Off-Target Kinase 1 | IC50 (nM) | Off-Target Kinase 2 | IC50 (nM) |
| Target X | 5.2 | Kinase A | >10,000 | Kinase B | 8,500 |
Table 2: Summary of isoTOP-ABPP Results for this compound
| Protein | Cysteine Site | Light/Heavy Ratio | Annotation |
| Target X | Cys123 | 8.9 | Intended Target |
| Protein Y | Cys456 | 3.1 | Potential Off-Target |
| Protein Z | Cys789 | 1.2 | Not a significant target |
Visualizations
References
- 1. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent-Allosteric Inhibitors: Do We Get the Best of Both Worlds? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes | Springer Nature Experiments [experiments.springernature.com]
challenges in translating MS453 findings from in vitro to in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with translating in vitro findings for the hypothetical small molecule inhibitor, MS453, to in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
A1: this compound is a hypothetical small molecule inhibitor being investigated for its therapeutic potential. In vitro studies suggest that this compound functions by inhibiting a key kinase in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in certain cancer models.[1][2][3] This pathway is crucial for regulating cell growth, proliferation, survival, and angiogenesis.[1] The inhibitory action of this compound is thought to induce apoptosis and suppress tumor growth in susceptible cell lines.
Q2: We are observing potent cytotoxic effects of this compound in our 2D cell culture assays, but the compound shows limited efficacy in our mouse xenograft models. What are the potential reasons for this discrepancy?
A2: This is a common challenge in drug development, often referred to as the "in vitro-in vivo gap".[4] Several factors could contribute to this discrepancy:
-
Pharmacokinetics (PK) and Bioavailability: this compound may have poor absorption, distribution, metabolism, and excretion (ADME) properties in vivo.[5][6] This can result in insufficient drug concentration at the tumor site.
-
Metabolic Instability: The compound might be rapidly metabolized in the liver, reducing its half-life and exposure.[5][7]
-
Tumor Microenvironment (TME): The complex TME in an in vivo model, including stromal cells, immune cells, and the extracellular matrix, can confer resistance to therapy, which is not recapitulated in simple 2D cell cultures.
-
Off-target Effects: At higher concentrations required for in vivo studies, this compound might have off-target effects that counteract its therapeutic efficacy or cause toxicity.[5][8]
-
Model Selection: The chosen animal model may not accurately reflect the human disease pathology.[4][9]
Q3: How can we improve the predictability of our in vitro assays for in vivo outcomes with this compound?
A3: To enhance the translational relevance of your in vitro studies, consider the following:
-
Utilize 3D Culture Models: Spheroids and organoids can better mimic the 3D architecture and cell-cell interactions of a tumor, providing a more predictive model than 2D cultures.
-
Co-culture Systems: Incorporating stromal or immune cells in your in vitro models can help to understand the influence of the TME on this compound's activity.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Use in vitro data to build computational models that can help predict the in vivo behavior of this compound and optimize dosing regimens.[4]
-
Test in Multiple Cell Lines: Characterize the activity of this compound across a panel of cell lines with varying genetic backgrounds to identify potential biomarkers of response and resistance.
Troubleshooting Guides
Issue 1: Poor Bioavailability of this compound in Animal Models
If this compound is demonstrating low exposure in animal studies despite potent in vitro activity, the following troubleshooting steps and experimental protocols can help identify and address the issue.
Troubleshooting Steps:
-
Assess Physicochemical Properties: Characterize the solubility, lipophilicity, and stability of this compound.[5][6] Poor solubility is a common reason for low oral bioavailability.
-
Evaluate Metabolic Stability: Perform in vitro metabolism studies using liver microsomes or hepatocytes from different species (e.g., mouse, rat, human) to determine the metabolic rate of this compound.[7]
-
Investigate Formulation: The vehicle used to administer this compound can significantly impact its absorption. Experiment with different formulations to improve solubility and absorption.
Experimental Protocols:
-
Kinetic Solubility Assay:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Serially dilute the stock solution in a buffered aqueous solution (e.g., PBS, pH 7.4).
-
Incubate the dilutions for a set period (e.g., 2 hours) at room temperature.
-
Measure the concentration of the soluble compound in each dilution using HPLC-UV.
-
The highest concentration at which the compound remains in solution is the kinetic solubility.
-
-
Microsomal Stability Assay:
-
Incubate this compound at a known concentration with liver microsomes and NADPH (as a cofactor) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the remaining concentration of this compound at each time point by LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[10]
-
Quantitative Data Summary:
| Parameter | Acceptable Range for Oral Drugs | Poor Range | Potential Action |
| Kinetic Solubility | > 50 µM | < 10 µM | Reformulation, salt formation |
| LogP / LogD | 1 - 3 | > 5 or < 0 | Structural modification |
| Microsomal Half-life | > 30 min | < 10 min | Structural modification to block metabolic sites |
Issue 2: Lack of In Vivo Target Engagement
Even with adequate drug exposure, this compound may not be engaging its target effectively in the tumor tissue.
Troubleshooting Steps:
-
Develop a Target Engagement Biomarker Assay: This is crucial to confirm that this compound is reaching and binding to its intended target in the tumor.[4] This could be a pharmacodynamic (PD) biomarker, such as the phosphorylation status of a downstream protein.
-
Assess Tumor Penetration: Measure the concentration of this compound in the tumor tissue and compare it to the plasma concentration.
-
Optimize Dosing Schedule: The dosing regimen may not be optimal for maintaining a therapeutic concentration of this compound at the target site.
Experimental Protocols:
-
Western Blot for Phospho-AKT (a downstream PD biomarker):
-
Treat tumor-bearing mice with this compound or vehicle control.
-
Collect tumor samples at different time points after dosing.
-
Prepare protein lysates from the tumor tissue.
-
Perform a Western blot analysis using antibodies against total AKT and phosphorylated AKT (p-AKT).
-
A reduction in the p-AKT/total AKT ratio in the this compound-treated group would indicate target engagement.
-
Quantitative Data Summary:
| Time Post-Dose | Vehicle Control (p-AKT/Total AKT Ratio) | This compound-Treated (p-AKT/Total AKT Ratio) | % Inhibition |
| 2 hours | 1.0 ± 0.15 | 0.4 ± 0.08 | 60% |
| 8 hours | 1.1 ± 0.20 | 0.8 ± 0.12 | 27% |
| 24 hours | 0.9 ± 0.18 | 0.9 ± 0.15 | 0% |
Visualizations
Signaling Pathway of this compound Action
Caption: Putative signaling pathway for this compound, a PI3K inhibitor.
Experimental Workflow for In Vitro to In Vivo Translation
Caption: A generalized workflow for translating in vitro findings to in vivo studies.
Troubleshooting Logic for Poor In Vivo Efficacy
Caption: A decision tree for troubleshooting poor in vivo efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Signaling pathways involved in MDSC regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of Sonic Hedgehog Mediated PI3K/AKT Pathway in Amyotrophic Lateral Sclerosis Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
Technical Support Center: Mitigating High Efflux Ratio of MS453
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a high efflux ratio with the compound MS453 in cell-based models.
Frequently Asked Questions (FAQs)
Q1: What is a high efflux ratio and why is it a concern for this compound?
A1: The efflux ratio (ER) is a measure of how actively a compound is transported out of a cell. It is calculated from a bidirectional permeability assay, typically using Caco-2 or MDCK cell monolayers, by dividing the permeability coefficient from the basolateral (B) to the apical (A) side by the permeability coefficient from the apical (A) to the basolateral (B) side (ER = Papp(B-A) / Papp(A-B)).[1] A high efflux ratio (typically >2) indicates that the compound is a substrate of efflux transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[1][2]
This is a concern for a drug candidate like this compound for several reasons:
-
Reduced Intracellular Concentration: Active efflux lowers the concentration of the drug inside the target cells, potentially reducing its therapeutic efficacy.
-
Poor Bioavailability: In the context of oral drug absorption, high efflux in intestinal cells (like Caco-2) can pump the drug back into the intestinal lumen, decreasing its overall absorption into the bloodstream.[3][4]
-
Drug-Drug Interactions: If this compound is co-administered with other drugs that are also substrates or inhibitors of the same efflux pumps, it can lead to unpredictable changes in drug exposure and potential toxicity.
-
Blood-Brain Barrier Penetration: Efflux transporters are highly expressed at the blood-brain barrier and can prevent CNS-targeted drugs from reaching their site of action.[5]
Q2: How can I confirm that this compound is a substrate for specific efflux transporters?
A2: To confirm that this compound is a substrate for specific efflux transporters like P-gp or BCRP, you can perform a bidirectional permeability assay in the presence of known inhibitors of these transporters.[2][3]
-
P-gp Substrate Identification: Use a P-gp inhibitor such as verapamil or elacridar.[1] A significant reduction in the efflux ratio of this compound in the presence of the inhibitor suggests it is a P-gp substrate.[6] For more definitive results, use an MDCK cell line that has been transfected to overexpress the human MDR1 gene (MDCK-MDR1), which encodes for P-gp.[7][8][9]
-
BCRP Substrate Identification: Use a BCRP inhibitor like fumitremorgin C or Ko143.[1] A decreased efflux ratio in the presence of a BCRP inhibitor points to this compound being a BCRP substrate.
Q3: What are some common efflux pump inhibitors I can use in my experiments with this compound?
A3: Several well-characterized efflux pump inhibitors can be used in in vitro experiments to investigate the transport of this compound. It is crucial to use inhibitors at concentrations that are selective for the target transporter to avoid off-target effects.
| Inhibitor | Target Transporter(s) | Typical Working Concentration |
| Verapamil | P-gp | 10-100 µM |
| Elacridar (GF120918) | P-gp and BCRP | 1-10 µM |
| Tariquidar | P-gp | 0.1-1 µM |
| Fumitremorgin C | BCRP | 10 µM |
| Ko143 | BCRP | 0.1-1 µM |
| MK-571 | MRPs | 10-50 µM |
Note: Optimal concentrations may vary depending on the cell line and experimental conditions. It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific assay.
Q4: What alternative cell-based models can I use to mitigate the high efflux of this compound?
A4: If the high efflux of this compound is confounding your results, consider using cell lines with lower expression of endogenous efflux transporters.
-
Low-Efflux MDCKII Cells (MDCKII-LE): This is a subpopulation of MDCKII cells that has been selected for significantly lower levels of endogenous canine P-gp.[10] Using this cell line can provide a clearer picture of the passive permeability of this compound with minimal interference from background efflux.[10]
-
Parental Cell Lines: Compare the activity of this compound in a cell line overexpressing a specific transporter (e.g., MDCK-MDR1) with its activity in the corresponding parental cell line (e.g., MDCK wild-type) that has lower levels of that transporter.[7][11]
Troubleshooting Guide
Problem: this compound shows low potency in cell-based assays but is highly active in biochemical/target-based assays.
This discrepancy often points to poor intracellular accumulation of the compound due to high efflux.
Troubleshooting Steps:
-
Confirm Efflux Activity: Perform a bidirectional permeability assay (e.g., in Caco-2 or MDCK-MDR1 cells) to determine the efflux ratio of this compound. An efflux ratio >2 confirms that it is an efflux pump substrate.[1]
-
Co-incubate with Inhibitors: Re-run the cell-based potency assay with this compound in the presence of a suitable efflux pump inhibitor (e.g., verapamil or elacridar). A significant increase in potency (i.e., a lower EC50 or IC50 value) would confirm that efflux is limiting the activity of this compound.
-
Use a Low-Efflux Cell Line: If possible, repeat the potency assay in a cell line with low expression of efflux transporters, such as MDCKII-LE, to assess the compound's activity with minimal efflux interference.[10]
Problem: There is high variability in the measured intracellular concentration of this compound.
High variability can be caused by inconsistent efflux pump activity or issues with the experimental protocol.
Troubleshooting Steps:
-
Check Cell Monolayer Integrity: Ensure the integrity of your cell monolayers before and after the transport experiment. This can be done by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a paracellular marker like Lucifer yellow.[2][7]
-
Standardize Cell Culture Conditions: Efflux pump expression can be influenced by cell passage number, seeding density, and culture time.[11] Standardize these parameters to ensure consistent transporter expression across experiments.
-
Verify Inhibitor Potency: If using an efflux inhibitor, ensure that it is fresh and used at an effective concentration. The potency of some inhibitors can degrade over time.
Experimental Protocols
Protocol: Bidirectional Permeability Assay for this compound in Caco-2 Cells
This protocol is for determining the apparent permeability coefficient (Papp) and efflux ratio of this compound across Caco-2 cell monolayers.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Analytical standards for this compound
-
LC-MS/MS system for quantification
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 60,000 cells/cm².
-
Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayers. Only use monolayers with TEER values >300 Ω·cm².
-
Preparation of Dosing Solutions: Prepare the dosing solution by diluting the this compound stock solution in transport buffer to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be <1%.
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the this compound dosing solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
In a separate set of wells, wash the monolayers with pre-warmed transport buffer.
-
Add the this compound dosing solution to the basolateral (B) side and fresh transport buffer to the apical (A) side.
-
Incubate under the same conditions as the A to B measurement.
-
Collect samples from both compartments.
-
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the Papp value for each direction using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.
-
Calculate the efflux ratio: ER = Papp(B-A) / Papp(A-B).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of efflux pump action on this compound and its inhibition.
Caption: Workflow for troubleshooting low potency of this compound.
References
- 1. Caco-2 Permeability | Evotec [evotec.com]
- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 4. Caco-2 Permeability Assay | Domainex [domainex.co.uk]
- 5. Predicting Efflux Ratios and Blood-Brain Barrier Penetration from Chemical Structure: Combining Passive Permeability with Active Efflux by P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 8. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 9. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Development of a new permeability assay using low-efflux MDCKII cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. evotec.com [evotec.com]
MS453 degradation and how to prevent it
Welcome to the technical support center for SM-453. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the degradation of SM-453 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known stability profile of SM-453?
A1: SM-453 is generally stable under standard laboratory storage conditions (lyophilized at -20°C or in DMSO at -80°C). However, degradation has been observed under specific experimental conditions, including prolonged incubation at physiological temperatures (37°C), exposure to certain pH levels, and in the presence of metabolic enzymes.
Q2: What are the primary degradation pathways for small molecules like SM-453?
A2: Small molecules can degrade through several mechanisms. The most common pathways include:
-
Hydrolysis: Reaction with water, often catalyzed by acidic or basic conditions.
-
Oxidation: Reaction with oxygen, which can be catalyzed by light or metal ions.
-
Photodegradation: Degradation upon exposure to light.
-
Metabolic degradation: Enzymatic modification by cellular enzymes, such as cytochrome P450s in the liver.
Q3: How can I minimize the degradation of SM-453 in my cell-based assays?
A3: To minimize degradation in cell-based assays, consider the following:
-
Prepare fresh solutions of SM-453 in a suitable solvent like DMSO for each experiment.
-
Minimize the exposure of SM-453 solutions to light.
-
Reduce the incubation time as much as the experimental design allows.
-
If metabolic degradation is suspected, consider using metabolic inhibitors, though this may have off-target effects on your experiment.
Troubleshooting Guides
Problem 1: I am observing a loss of SM-453 activity over the course of my experiment.
| Possible Cause | Troubleshooting Step |
| Chemical Instability in Aqueous Media | Assess the stability of SM-453 in your experimental buffer at 37°C over the time course of your experiment using LC-MS analysis. |
| Metabolic Degradation by Cells | Incubate SM-453 with liver microsomes or S9 fractions to determine its metabolic stability. If it is rapidly metabolized, this could explain the loss of activity. |
| Adsorption to Labware | Test for non-specific binding of SM-453 to your plates or tubes by measuring the concentration of the compound in solution over time in the absence of cells. |
| Photodegradation | Repeat the experiment with minimal light exposure to see if the activity is preserved. |
Problem 2: I am seeing inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Solution Preparation | Ensure that SM-453 is fully dissolved in the solvent before further dilution. Use a consistent protocol for solution preparation. |
| Freeze-Thaw Cycles | Aliquot stock solutions of SM-453 to avoid multiple freeze-thaw cycles, which can lead to degradation. |
| Variability in Experimental Conditions | Standardize all experimental parameters, including incubation time, temperature, and cell density. |
Experimental Protocols
Protocol 1: Assessing the Chemical Stability of SM-453 in Aqueous Buffers
This protocol is designed to determine the stability of SM-453 in different buffer systems relevant to experimental conditions.
Materials:
-
SM-453
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 5.0
-
Tris buffer, pH 8.5
-
Incubator at 37°C
-
LC-MS system
Methodology:
-
Prepare a 10 mM stock solution of SM-453 in DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in each of the test buffers (PBS, citrate, and Tris).
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of each solution.
-
Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
Analyze the samples by LC-MS to determine the concentration of the remaining parent compound.
-
Calculate the half-life (t½) of SM-453 in each buffer.
Protocol 2: Evaluating the Metabolic Stability of SM-453 using Liver Microsomes
This protocol assesses the susceptibility of SM-453 to metabolism by liver enzymes.
Materials:
-
SM-453
-
Human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer, pH 7.4
-
Incubator at 37°C
-
LC-MS system
Methodology:
-
Prepare a 1 µM solution of SM-453 in phosphate buffer.
-
Pre-warm the SM-453 solution and the HLMs to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of SM-453 and HLMs.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
Stop the reaction by adding ice-cold acetonitrile with an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS to quantify the remaining SM-453.
-
Calculate the in vitro half-life and intrinsic clearance.
Data Presentation
Table 1: Chemical Stability of SM-453 in Different Buffers at 37°C
| Buffer (pH) | Half-life (t½) in hours | % Remaining at 24 hours |
| Citrate (5.0) | > 48 | 95% |
| PBS (7.4) | 12.5 | 22% |
| Tris (8.5) | 3.2 | < 5% |
Table 2: Metabolic Stability of SM-453 in Human Liver Microsomes
| Parameter | Value |
| In Vitro Half-life (t½) | 25 minutes |
| Intrinsic Clearance (CLint) | 27.7 µL/min/mg protein |
Visualizations
Caption: Workflow for assessing the chemical stability of SM-453.
Caption: Potential degradation pathways for the hypothetical SM-453.
Validation & Comparative
validating MS453's specificity for SETD8 over other PKMTs
For researchers in drug discovery and chemical biology, identifying potent and selective inhibitors for specific protein lysine methyltransferases (PKMTs) is a critical step in developing novel therapeutics and chemical probes. MS453 has been identified as a potent and selective covalent inhibitor of SETD8, a key enzyme involved in cell cycle progression, DNA damage response, and p53 regulation. This guide provides a comprehensive comparison of this compound's specificity for SETD8 against a panel of other PKMTs, supported by experimental data and detailed protocols.
Unprecedented Selectivity Profile of this compound
This compound was designed as a covalent inhibitor that specifically targets a cysteine residue near the active site of SETD8.[1] This targeted approach results in high potency and remarkable selectivity. In a comprehensive screening panel, this compound was tested against 28 other protein methyltransferases and demonstrated exceptional specificity for SETD8.[1]
Comparative Inhibitory Activity
The inhibitory activity of this compound against SETD8 and other PKMTs was determined using a radiometric biochemical assay. The results, summarized in the table below, clearly illustrate the high degree of selectivity of this compound for SETD8.
| Methyltransferase | This compound % Inhibition at 10 µM |
| SETD8 | >95% |
| ASH1L | <10% |
| DOT1L | <10% |
| EZH1 | <10% |
| EZH2 | <10% |
| G9a | <10% |
| GLP | <10% |
| MLL1 | <10% |
| MLL2 | <10% |
| MLL3 | <10% |
| MLL4 | <10% |
| NSD1 | <10% |
| NSD2 | <10% |
| NSD3 | <10% |
| PRMT1 | <10% |
| PRMT3 | <10% |
| PRMT4 | <10% |
| PRMT5 | <10% |
| PRMT6 | <10% |
| PRMT8 | <10% |
| SETD2 | <10% |
| SETD7 | <10% |
| SETDB1 | <10% |
| SMYD2 | <10% |
| SMYD3 | <10% |
| SUV39H1 | <10% |
| SUV39H2 | <10% |
| SUV420H1 | <10% |
| SUV420H2 | <10% |
Data represents the percentage of inhibition of methyltransferase activity at a 10 µM concentration of this compound. Greater than 95% inhibition indicates potent activity, while less than 10% inhibition is considered inactive.
Experimental Protocols
The specificity of this compound was validated through a robust radiometric methyltransferase assay. The following is a detailed protocol for this type of assay.
Radiometric Methyltransferase Assay for Selectivity Profiling
This assay quantifies the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a substrate peptide by the methyltransferase enzyme.
Materials:
-
Purified recombinant methyltransferase enzymes (SETD8 and others for profiling)
-
This compound inhibitor
-
Substrate peptide (e.g., Histone H4 peptide for SETD8)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final concentration in the assay will typically range from nanomolar to micromolar.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing the assay buffer, the respective methyltransferase enzyme, and the substrate peptide.
-
Inhibitor Addition: Add the diluted this compound or DMSO (for control) to the reaction mixture and incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the methyltransferase reaction by adding [³H]-SAM to each well.
-
Incubation: Incubate the reaction plate at 30°C for a specific time (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.
-
Reaction Termination: Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).
-
Substrate Capture: Transfer the reaction mixture to a 96-well filter plate to capture the radiolabeled peptide substrate.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [³H]-SAM.
-
Scintillation Counting: After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated by comparing the counts per minute (CPM) in the wells treated with this compound to the control wells (treated with DMSO). The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of SETD8, the following diagrams are provided.
Caption: Workflow for Radiometric Methyltransferase Assay.
Caption: Simplified SETD8 Signaling Pathway.
References
A Comparative Guide to SETD8 Inhibitors: MS453 vs. Other Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biochemical and cellular efficacy of the SETD8 inhibitor MS453 with another widely used inhibitor, UNC0379. SETD8 (also known as KMT5A) is a protein lysine methyltransferase that plays a crucial role in various cellular processes, including cell cycle progression, DNA damage response, and gene transcription, making it an attractive target for therapeutic development, particularly in oncology.
Executive Summary
This compound is a potent and highly selective covalent inhibitor of SETD8, demonstrating significant biochemical inhibition. UNC0379 is another selective, substrate-competitive inhibitor that has been more extensively characterized in cellular and in vivo models. While this compound shows superior biochemical potency, a direct comparison of their cellular efficacy is currently limited by the lack of publicly available data for this compound. This guide summarizes the existing data to aid researchers in selecting the appropriate tool compound for their studies.
Data Presentation
Table 1: Comparison of Biochemical and Cellular Efficacy of SETD8 Inhibitors
| Parameter | This compound | UNC0379 |
| Mechanism of Action | Covalent, substrate-competitive | Substrate-competitive[1] |
| Biochemical IC50 | ~800 nM[2][3][4] | 7.3 µM (radiometric assay)[1], 9.0 µM (MCE assay)[1] |
| Selectivity | Selective against 28 other methyltransferases[2][3] | Selective against 15 other methyltransferases[1] |
| Cellular IC50 | Not available | 0.39 to 3.20 µM in HGSOC cells[1], 576 to 2540 nM in endometrial cancer cells[5] |
| Effect on Cell Cycle | Not available | G1/S or G2/M arrest in glioblastoma cells[6], G1 arrest in multiple myeloma cells[6] |
| Effect on Apoptosis | Not available | Induces apoptosis in endometrial cancer and multiple myeloma cells[5][6] |
| In Vivo Efficacy | Not available | Reduces tumor growth in neuroblastoma and glioblastoma xenograft models[7] |
Mandatory Visualization
Experimental Workflow for Evaluating SETD8 Inhibitors
Caption: Workflow for the preclinical evaluation of SETD8 inhibitors.
SETD8 Signaling Pathway
Caption: Simplified SETD8 signaling pathway and points of inhibition.
Experimental Protocols
SETD8 Enzymatic Inhibition Assay (Radiometric)
This protocol is adapted from methodologies used to characterize SETD8 inhibitors like UNC0379.[1]
Objective: To determine the in vitro inhibitory activity of a compound against SETD8.
Materials:
-
Recombinant human SETD8 enzyme
-
Histone H4 peptide (1-21) substrate
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Test compounds (e.g., this compound, UNC0379) dissolved in DMSO
-
Phosphocellulose filter paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, SETD8 enzyme, and the histone H4 peptide substrate.
-
Add the test compound at various concentrations (typically in a serial dilution). A DMSO control (vehicle) is run in parallel.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction by spotting the reaction mixture onto the phosphocellulose filter paper.
-
Wash the filter paper to remove unincorporated ³H-SAM.
-
Add scintillation cocktail to the filter paper and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This is a general protocol for assessing the effect of SETD8 inhibitors on cancer cell proliferation.
Objective: To determine the cytotoxic or cytostatic effects of a compound on a cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (e.g., this compound, UNC0379) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a DMSO vehicle control.
-
Incubate the cells for a specified period (e.g., 72 or 96 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Determine the cellular IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2][6]
Conclusion
This compound stands out as a biochemically potent and highly selective covalent inhibitor of SETD8. Its covalent mechanism of action may offer prolonged target engagement. However, the current lack of published cellular and in vivo data for this compound makes a direct efficacy comparison with the well-characterized inhibitor UNC0379 challenging. UNC0379, while less potent biochemically, has demonstrated clear anti-proliferative and pro-apoptotic effects in various cancer cell lines and in vivo models.
For researchers focused on biochemical and structural studies, this compound represents a valuable tool. For those investigating the cellular and physiological roles of SETD8 inhibition, UNC0379 is a more established option with a wealth of supporting data. Further studies are warranted to elucidate the cellular and in vivo efficacy of this compound to fully understand its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Based Design of a Covalent Inhibitor of the SET Domain-Containing Protein 8 (SETD8) Lysine Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Covalent (MS453) and Non-covalent SETD8 Inhibitors in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the covalent inhibitor MS453 and non-covalent inhibitors of SETD8, with a focus on their performance in key biochemical assays. The information presented is collated from various studies to offer a comprehensive overview for researchers in epigenetics and drug discovery.
Introduction to SETD8 and its Inhibition
SETD8 (also known as KMT5A) is a crucial lysine methyltransferase that catalyzes the monomethylation of histone H4 at lysine 20 (H4K20me1). This epigenetic mark is involved in various cellular processes, including cell cycle progression, DNA damage response, and transcriptional regulation. Dysregulation of SETD8 has been implicated in several cancers, making it an attractive therapeutic target.
In the pursuit of modulating SETD8 activity, two main classes of small molecule inhibitors have emerged: non-covalent and covalent inhibitors. Non-covalent inhibitors, such as UNC0379, typically bind reversibly to the enzyme's active site. In contrast, covalent inhibitors like this compound are designed to form a permanent bond with a specific residue in or near the active site, leading to irreversible inhibition. This guide will delve into the biochemical characteristics of these two inhibitor types, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in their comparative understanding.
Quantitative Performance Data
The following tables summarize the biochemical potency of the covalent inhibitor this compound and the well-characterized non-covalent inhibitor UNC0379. It is important to note that the data are compiled from different studies and assay conditions may vary. For a direct comparison, inhibitors should ideally be tested side-by-side in the same assay.
Table 1: Comparison of IC50 Values for SETD8 Inhibitors
| Inhibitor | Type | Assay Type | IC50 | Reference |
| This compound | Covalent | Scintillation Proximity Assay | 804 nM[1] | [1] |
| UNC0379 | Non-covalent | Radioactive Methyl Transfer Assay | 7.3 µM[2][3][4] | [2][3][4] |
| UNC0379 | Non-covalent | Microfluidic Capillary Electrophoresis | 9.0 µM[2][3] | [2][3] |
Table 2: Biophysical Binding Data for the Non-covalent Inhibitor UNC0379
| Assay Type | Parameter | Value | Reference |
| Isothermal Titration Calorimetry (ITC) | K_D | 18.3 µM[2][3][4] | [2][3][4] |
| Surface Plasmon Resonance (SPR) | K_D | 36.0 µM[2][3] | [2][3] |
Mechanism of Action
The fundamental difference between this compound and non-covalent inhibitors like UNC0379 lies in their mechanism of action.
-
This compound (Covalent Inhibitor): This inhibitor was designed to form a covalent bond with a specific cysteine residue near the SETD8 active site.[5] This leads to irreversible inactivation of the enzyme. The potency of covalent inhibitors can be time-dependent, often increasing with longer pre-incubation times with the enzyme.
-
UNC0379 (Non-covalent Inhibitor): UNC0379 is a substrate-competitive inhibitor, meaning it competes with the histone H4 peptide for binding to the SETD8 active site.[6] It is non-competitive with respect to the cofactor S-adenosyl-L-methionine (SAM).[6] Its binding is reversible, and its inhibitory effect is dependent on its concentration in the assay.
Signaling Pathway and Experimental Workflows
To visualize the biological context and the methods used to assess these inhibitors, the following diagrams are provided.
Detailed Experimental Protocols
Scintillation Proximity Assay (SPA) for SETD8
This assay is commonly used for high-throughput screening and IC50 determination of SETD8 inhibitors.
Principle: SETD8 methylates a biotinylated histone H4 peptide substrate using a radiolabeled methyl donor, [3H]-S-adenosyl-L-methionine ([3H]-SAM). The resulting [3H]-methylated biotinylated peptide is captured by streptavidin-coated SPA beads. When the radiolabeled peptide is in close proximity to the scintillant embedded in the bead, it emits light that is detected by a scintillation counter. Inhibitors of SETD8 will reduce the amount of methylated peptide, leading to a decrease in the light signal.[7][8]
Materials:
-
Recombinant human SETD8 enzyme
-
Biotinylated H4 peptide substrate
-
[3H]-S-adenosyl-L-methionine ([3H]-SAM)
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 0.01% Tween-20)
-
Inhibitors (this compound, non-covalent inhibitors) dissolved in DMSO
-
384-well microplates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare a master mix containing SETD8 enzyme, biotinylated H4 peptide, and assay buffer.
-
Reaction Initiation: In a 384-well plate, add the diluted inhibitors. For covalent inhibitors like this compound, a pre-incubation step with the enzyme before adding the substrates might be necessary to allow for covalent bond formation. Add the enzyme/substrate master mix to each well. Initiate the reaction by adding [3H]-SAM.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 1-2 hours).
-
Detection: Add a suspension of streptavidin-coated SPA beads to each well to stop the reaction and capture the biotinylated peptides.
-
Signal Reading: After a brief incubation to allow for bead settling, measure the scintillation signal using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.
Radioactive Methyltransferase (Filter Paper) Assay
This is a traditional and robust method for measuring methyltransferase activity.
Principle: This assay also uses [3H]-SAM as the methyl donor. After the enzymatic reaction, the reaction mixture is spotted onto filter paper. The negatively charged phosphocellulose paper binds the positively charged histone peptide substrate, while the unincorporated [3H]-SAM is washed away. The radioactivity remaining on the filter paper, corresponding to the methylated peptide, is then quantified by liquid scintillation counting.
Materials:
-
Recombinant human SETD8 enzyme
-
Histone H4 peptide substrate
-
[3H]-S-adenosyl-L-methionine ([3H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
Inhibitors dissolved in DMSO
-
Phosphocellulose filter paper
-
Wash buffer (e.g., 10% trichloroacetic acid or ammonium bicarbonate buffer)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the assay buffer, SETD8 enzyme, H4 peptide substrate, and the test inhibitor.
-
Reaction Initiation: Start the reaction by adding [3H]-SAM.
-
Incubation: Incubate the reaction at 30°C for a specific time (e.g., 30-60 minutes).
-
Reaction Termination and Spotting: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid). Spot an aliquot of the reaction mixture onto a phosphocellulose filter paper square.
-
Washing: Wash the filter papers multiple times with the wash buffer to remove unincorporated [3H]-SAM.
-
Quantification: Place the dried filter papers into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the amount of incorporated radioactivity for each reaction and calculate the IC50 values as described for the SPA.
Microfluidic Capillary Electrophoresis (MCE) Assay
This method offers high-throughput and low sample consumption for measuring enzyme kinetics and inhibition.
Principle: The MCE assay separates the peptide substrate and the methylated product based on differences in their charge-to-mass ratio in a microfluidic chip. A fluorescently labeled peptide substrate is used. As the reaction progresses, the amount of fluorescently labeled product increases, which is detected and quantified as it passes a detector. Inhibitors will reduce the rate of product formation.[6]
Materials:
-
Recombinant human SETD8 enzyme
-
Fluorescently labeled peptide substrate (e.g., FITC-labeled H4 peptide)
-
S-adenosyl-L-methionine (SAM)
-
Assay buffer (e.g., 20 mM Tris pH 8.0, 25 mM NaCl, 2 mM DTT, 0.05% Tween-20)[6]
-
Inhibitors dissolved in DMSO
-
Microfluidic capillary electrophoresis system (e.g., Caliper Life Sciences EZ Reader)
Procedure:
-
Compound and Reagent Plating: Dispense serial dilutions of inhibitors into a 384-well plate.[6]
-
Enzyme/Substrate Incubation: Add a mixture of SETD8 enzyme and the fluorescently labeled peptide substrate to the wells containing the inhibitors and incubate for a short period (e.g., 10 minutes).[6]
-
Reaction Initiation: Initiate the enzymatic reaction by adding SAM.[6]
-
Incubation: Allow the reaction to proceed at room temperature for a set time (e.g., 120 minutes).[6]
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a protease like Endo-LysC to digest the peptide, altering its mobility).[6]
-
Electrophoretic Separation and Detection: The instrument automatically samples from each well, performs the electrophoretic separation on the chip, and detects the fluorescent substrate and product peaks.
-
Data Analysis: The ratio of the product peak height (or area) to the sum of the substrate and product peak heights is used to determine the percent conversion. These values are then used to calculate the percent inhibition and IC50 values.
Conclusion
Both covalent and non-covalent inhibitors offer valuable tools for studying the function of SETD8 and as potential starting points for therapeutic development. This compound, as a covalent inhibitor, demonstrates high potency, likely due to its irreversible binding mechanism. Non-covalent inhibitors like UNC0379, while generally less potent in biochemical assays, provide a reversible means of modulating SETD8 activity and have been instrumental in elucidating its biological roles.
The choice of inhibitor and the biochemical assay for its characterization will depend on the specific research question. High-throughput screening campaigns may benefit from the speed and automation of SPA and MCE assays, while more detailed mechanistic studies might employ the traditional radioactive filter binding assay. This guide provides the foundational information required for researchers to make informed decisions when working with and comparing these different classes of SETD8 inhibitors.
References
- 1. Structure-Based Design of a Covalent Inhibitor of the SET Domain-Containing Protein 8 (SETD8) Lysine Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure Based Design of a Covalent Inhibitor of the SET Domain-Containing Protein 8 (SETD8) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Small-Molecule Inhibitors of SETD8 with Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
MS453: A Case of Mistaken Identity in Scientific Research
Initial investigations into the mechanism of covalent modification for a compound designated "MS453" have revealed a significant case of mistaken identity. Extensive searches have determined that this compound is not a chemical compound or drug candidate but rather a product code for a line of mining and off-the-road tires manufactured by Maxam Tires.[1][2]
This discovery precludes the creation of a comparison guide detailing this compound's covalent modification of a protein target, as the foundational subject of the request does not exist in the context of pharmaceutical or biochemical research.
For researchers and drug development professionals interested in the broader field of covalent modification, numerous examples of well-characterized covalent modifiers exist. These compounds serve as valuable points of comparison and study for understanding this important mechanism of drug action.
General Principles of Covalent Modification Validation
The validation of a compound's covalent modification mechanism is a critical process in drug discovery. It typically involves a series of experiments designed to confirm the formation of a covalent bond between the drug and its protein target. Key experimental protocols include:
-
Mass Spectrometry: This is a cornerstone technique used to identify the exact site of covalent modification on the target protein. By analyzing the mass of the protein or its peptide fragments after incubation with the compound, researchers can pinpoint the amino acid residue that has been modified.
-
Western Blotting: Using antibodies specific to the target protein, western blotting can demonstrate a shift in the protein's molecular weight upon covalent modification, providing evidence of a stable bond.
-
Activity-Based Protein Profiling (ABPP): This method utilizes probes that mimic the reactive group of the covalent modifier to identify its targets within a complex proteome, helping to understand both on-target and potential off-target effects.
-
X-ray Crystallography: Obtaining a crystal structure of the protein-inhibitor complex can provide definitive, high-resolution evidence of the covalent bond and the specific interactions between the compound and the protein.
Examples of Covalent Modifiers
To illustrate the principles of covalent modification, several well-studied examples can be considered for comparison:
-
NSC59984 and p53: The compound (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one (NSC59984) has been shown to covalently modify cysteine residues (Cys124 and Cys229) on the tumor suppressor protein p53.[3][4] This modification leads to the reactivation of wild-type p53 signaling, highlighting a therapeutic strategy for cancer.[3][4]
-
WR-1065 and 14-3-3σ: The active form of the drug amifostine, WR-1065, covalently modifies a unique cysteine residue (Cys38) on the 14-3-3σ protein.[5] This modification stabilizes the interaction of 14-3-3σ with its partner proteins, such as p53, demonstrating isoform-specific targeting.[5]
Experimental Workflow and Signaling Pathway Diagrams
To visualize the processes involved in validating covalent modification and the resulting impact on cellular signaling, the following diagrams are provided.
Caption: A generalized workflow for confirming the covalent modification of a target protein by a compound.
Caption: A diagram showing a signaling pathway being blocked by the covalent inhibition of a target protein.
While the initial premise of investigating "this compound" as a covalent modifier was based on incorrect information, the principles and methodologies for validating such mechanisms remain a vital area of study in drug discovery. Researchers are encouraged to verify the identity of compounds of interest through reliable chemical databases to ensure the accuracy of their investigations.
References
- 1. maxamtire.com [maxamtire.com]
- 2. maxamtire.com [maxamtire.com]
- 3. Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cooperative stabilisation of 14-3-3σ protein–protein interactions via covalent protein modification - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MS453's Potency Against SETD8 and its Potential Interaction with Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of MS453, a covalent inhibitor of the histone methyltransferase SETD8. While direct experimental data on the efficacy of this compound against specific SETD8 mutants is limited in publicly available literature, this document summarizes the known potency against wild-type SETD8 and offers a scientifically-grounded projection of its activity against relevant mutants based on its mechanism of action and data from similar compounds.
Data Presentation: Potency of SETD8 Inhibitors
The following table summarizes the in vitro potency of this compound and a well-characterized, non-covalent SETD8 inhibitor, UNC0379, against wild-type SETD8. This provides a baseline for understanding the efficacy of these compounds.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | Wild-Type SETD8 | 804 | Biochemical Assay | [1] |
| UNC0379 | Wild-Type SETD8 | 1,250 - 6,300 | Cell-based Growth Assay | [2] |
Note: IC50 values can vary depending on the specific assay conditions.
Comparative Analysis Against SETD8 Mutants
Direct experimental data on the potency of this compound against SETD8 mutants is not currently available in the reviewed literature. However, based on its mechanism as a covalent inhibitor that specifically modifies a cysteine residue near the inhibitor binding site, we can infer its likely activity against certain mutants.[1]
One study on other covalent SETD8 inhibitors, SPS8I1 and SPS8I2, demonstrated that a C270S mutant of SETD8, where the target cysteine is replaced by a serine, confers approximately 10-fold resistance to these inhibitors.[3][4] Given that this compound also functions as a covalent inhibitor, it is highly probable that the C270S mutation would significantly reduce or abrogate its potency by removing the reactive thiol group necessary for covalent bond formation.
Another mutation mentioned in the literature is C343S , which was introduced to enhance the stability and solubility of the SETD8 protein for crystallization studies.[5] This cysteine is not located near the active site, and therefore, this mutation is not expected to impact the binding or potency of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for determining the potency of SETD8 inhibitors are outlined below.
Biochemical Assays for SETD8 Activity
1. Radiometric Filter Paper Assay:
This assay measures the transfer of a radioactive methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H4 peptide substrate.
-
Reaction Mixture: A typical reaction mixture contains purified recombinant SETD8 enzyme, a biotinylated H4K20 peptide substrate, and [³H-methyl]-SAM in a suitable buffer (e.g., 50 mM HEPES, pH 8.0, 0.005% Tween-20, 5 µg/mL BSA, and 1 mM TCEP).
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) for a defined period.
-
Reaction Initiation and Termination: The methylation reaction is initiated by the addition of the peptide substrate and [³H-methyl]-SAM. The reaction is allowed to proceed for a specific time and then terminated.
-
Detection: The reaction mixture is spotted onto filter paper, which is then washed to remove unreacted [³H-methyl]-SAM. The amount of radioactivity incorporated into the peptide substrate, which remains bound to the filter paper, is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.[3][4]
2. Scintillation Proximity Assay (SPA):
This high-throughput assay also relies on the transfer of a radiolabeled methyl group.
-
Principle: A biotinylated peptide substrate is captured on streptavidin-coated SPA beads. When [³H-methyl]-SAM is incorporated into the peptide by SETD8, the beta particles emitted from the tritium excite the scintillant in the beads, producing a light signal.
-
Procedure: The reaction is carried out in the presence of the inhibitor. A reduction in the light signal corresponds to the inhibition of SETD8 activity.[3][4]
Cellular Assays for SETD8 Inhibition
1. Western Blot Analysis of H4K20 Monomethylation (H4K20me1):
This assay directly measures the target engagement and functional consequence of SETD8 inhibition in a cellular context.
-
Cell Treatment: Cells are treated with the SETD8 inhibitor at various concentrations for a specific duration.
-
Histone Extraction: Histones are extracted from the cell nuclei.
-
Western Blotting: The levels of H4K20me1 are detected using a specific antibody. Total histone H4 levels are used as a loading control.
-
Analysis: A decrease in the H4K20me1 signal indicates inhibition of SETD8 activity.
2. Cell Viability and Proliferation Assays:
These assays assess the downstream effects of SETD8 inhibition on cell growth.
-
Method: Assays such as the CellTiter-Glo Luminescent Cell Viability Assay are used to quantify the number of viable cells after treatment with the inhibitor.
-
Procedure: Cells are plated in 96-well plates and treated with a range of inhibitor concentrations. After a set incubation period (e.g., 4 days), the cell viability is measured.
-
Data Analysis: The IC50 value for cell growth inhibition is calculated from the dose-response curve.[2]
Mandatory Visualization
SETD8-p53 Signaling Pathway
SETD8 plays a crucial role in regulating the p53 signaling pathway. It can directly monomethylate p53 at lysine 382 (K382), which leads to the repression of p53's transcriptional activity and pro-apoptotic functions. Inhibition of SETD8 can, therefore, lead to the activation of the p53 pathway.[2][6]
Caption: SETD8-mediated methylation of p53 and its inhibition by this compound.
Experimental Workflow for Potency Determination
The following diagram illustrates a typical workflow for determining the in vitro and cellular potency of a SETD8 inhibitor like this compound.
Caption: Workflow for assessing the potency of a SETD8 inhibitor.
References
- 1. Structure-Based Design of a Covalent Inhibitor of the SET Domain-Containing Protein 8 (SETD8) Lysine Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small-Molecule Inhibitors of SETD8 with Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure Based Design of a Covalent Inhibitor of the SET Domain-Containing Protein 8 (SETD8) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic siRNA and chemical screens identify SETD8 inhibition as a therapeutic strategy for p53 activation in high-risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of experimental results obtained with MS453
A Comparative Guide to the Structural Binding Modes of Autotaxin Inhibitors: Featuring MS453
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural binding mode of the novel autotaxin (ATX) inhibitor, MS453, with other well-characterized ATX inhibitors. The information presented herein is intended to provide an objective analysis supported by experimental data to aid in the research and development of next-generation autotaxin-targeted therapeutics.
Introduction to Autotaxin and its Inhibitors
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell signaling by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid, lysophosphatidic acid (LPA).[1][2][3][4][5] LPA interacts with a family of G protein-coupled receptors (GPCRs), designated LPA1-6, to mediate a wide range of cellular processes, including cell proliferation, migration, survival, and differentiation.[2][4] Dysregulation of the ATX-LPA signaling axis has been implicated in a variety of pathological conditions, including cancer, inflammation, and fibrosis.[1][2][3][4][6] Consequently, ATX has emerged as a significant therapeutic target.
ATX inhibitors are broadly classified into four distinct types based on their structural binding mode to the enzyme.[1][7][8] ATX possesses a complex active site that includes a catalytic bimetallic center, a hydrophobic pocket that accommodates the lipid tail of the substrate, and an allosteric tunnel.[2][4] The diverse ways in which inhibitors interact with these features define their classification and mechanistic action.
This guide will focus on comparing the binding mode of this compound, a potent ATX inhibitor, with representative inhibitors from each of the four classes.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other representative autotaxin inhibitors. A lower IC50 value indicates a higher potency of the inhibitor.[9]
| Inhibitor | Binding Type | Target | IC50 (nM) | Reference(s) |
| This compound (Compound 33) | Type I (Predicted) | Human ATX | 10 | [10] |
| PF-8380 | Type I | Human ATX | 1.7 - 2.8 | [2][11] |
| PAT-078 | Type II | Human ATX | 472 | [2] |
| Tauroursodeoxycholic acid (TUDCA) | Type III | Human ATX | 10,400 | [2] |
| GLPG1690 (Ziritaxestat) | Type IV | Human ATX | 27 - 131 | [2][12] |
Structural Binding Modes of Autotaxin Inhibitors
This compound (Compound 33 from WO2018212534A1)
This compound, identified as compound 33 in patent WO2018212534A1, is a novel and potent inhibitor of autotaxin.[10][13] Based on the analysis of its chemical structure, this compound is predicted to be a Type I inhibitor .
Chemical Structure of this compound (Compound 33):
The key structural features of this compound that suggest a Type I binding mode include a rigid core, a hydrophobic tail, and a headgroup capable of interacting with the catalytic site of ATX. This binding mode is characterized by the inhibitor occupying the orthosteric site, thereby directly competing with the natural substrate, LPC.[1]
Comparator Inhibitors
To provide a comprehensive comparison, the structural binding modes of representative inhibitors from each of the four classes are detailed below.
-
Type I Inhibitor: PF-8380 PF-8380 is a highly potent, well-characterized Type I inhibitor.[2][11] Its binding mode involves the occupation of the orthosteric site, where its hydrophobic tail extends into the lipid-binding pocket and its headgroup interacts with the catalytic zinc ions.[1][14]
-
Type II Inhibitor: PAT-078 PAT-078 exemplifies a Type II inhibitor, which binds exclusively within the hydrophobic pocket of ATX.[2][7] This mode of inhibition is competitive as it prevents the binding of the lipid substrate without directly interacting with the catalytic site.[1]
-
Type III Inhibitor: Tauroursodeoxycholic acid (TUDCA) TUDCA is a bile acid that acts as a Type III inhibitor by binding to the allosteric tunnel of ATX.[2][15] This non-competitive binding mode modulates the enzyme's activity without directly blocking the active site.[1]
-
Type IV Inhibitor: GLPG1690 (Ziritaxestat) GLPG1690 is a clinically investigated Type IV inhibitor that exhibits a unique binding mode by simultaneously occupying both the hydrophobic pocket and the allosteric tunnel.[2][12] This dual occupancy allows for potent inhibition by both preventing substrate binding and modulating allosteric activity.[1]
Experimental Protocols
Autotaxin Inhibition Assay (Biochemical Assay)
The potency of autotaxin inhibitors is typically determined using a biochemical assay that measures the enzymatic activity of ATX. A common method is a fluorometric assay that detects the choline released from the hydrolysis of LPC.[15]
Protocol Outline:
-
Reagents: Recombinant human autotaxin, lysophosphatidylcholine (LPC) substrate, choline oxidase, horseradish peroxidase (HRP), and a fluorescent probe (e.g., Amplex Red).
-
Procedure: a. The inhibitor, at varying concentrations, is pre-incubated with recombinant human ATX in an appropriate assay buffer. b. The enzymatic reaction is initiated by the addition of the LPC substrate. c. The reaction mixture is incubated at 37°C. d. The choline produced is oxidized by choline oxidase to generate hydrogen peroxide. e. In the presence of HRP, the hydrogen peroxide reacts with the fluorescent probe to produce a fluorescent product. f. The fluorescence is measured using a plate reader.
-
Data Analysis: The fluorescence intensity is proportional to the ATX activity. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[9]
X-ray Crystallography for Structural Binding Mode Determination
X-ray crystallography is a powerful technique used to determine the three-dimensional structure of a protein-inhibitor complex at atomic resolution, providing direct evidence of the binding mode.
Protocol Outline:
-
Protein Expression and Purification: Recombinant human autotaxin is expressed in a suitable expression system (e.g., mammalian or insect cells) and purified to homogeneity using chromatographic techniques.[11]
-
Crystallization: The purified ATX is co-crystallized with the inhibitor of interest. This involves screening a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain well-ordered crystals.[11][12]
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern of the X-rays is recorded on a detector.[11][12]
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein-inhibitor complex. A molecular model is then built into the electron density and refined to generate the final three-dimensional structure.
Visualizing Molecular Interactions and Pathways
Comparative Binding Modes of Autotaxin Inhibitors
The following diagram illustrates the distinct binding modes of the four classes of autotaxin inhibitors within the enzyme's active site.
Caption: Binding modes of different autotaxin inhibitor classes.
The Autotaxin-LPA Signaling Pathway
This diagram outlines the central role of autotaxin in the production of LPA and the subsequent activation of downstream signaling pathways.
Caption: Overview of the Autotaxin-LPA signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autotaxin - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacophoric Site Identification and Inhibitor Design for Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. pubs.acs.org [pubs.acs.org]
Validating SETD8 Inhibition: A Comparative Guide to MS453 and Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SETD8 Inhibitors with Supporting Experimental Data
The protein lysine methyltransferase SETD8 (also known as KMT5A) has emerged as a significant target in drug discovery, particularly in oncology. Its role in critical cellular processes, including cell cycle progression and DNA damage response, makes it a compelling subject for therapeutic intervention. This guide provides a comprehensive comparison of the SETD8 inhibitor MS453 with another widely used inhibitor, UNC0379, focusing on their biochemical potency, cellular activity, and impact on key biological pathways.
Biochemical Potency and Selectivity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Both this compound and UNC0379 have been biochemically characterized to determine their efficacy in inhibiting SETD8's methyltransferase activity.
| Inhibitor | IC50 (Biochemical Assay) | Selectivity | Mechanism of Action |
| This compound | 804 nM[1][2][3][4] | Selective against 28 other methyltransferases[1][2][3][4] | Covalent |
| UNC0379 | 7.3 µM[5][6] | Selective against 15 other methyltransferases | Substrate-competitive |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is a compilation from multiple sources to provide a representative overview.
Cellular Activity: Where Efficacy in the Lab Meets Biological Reality
While biochemical assays are crucial for determining direct inhibitory potential, cellular activity is the true test of a compound's therapeutic promise. It is in this domain that a significant distinction between this compound and UNC0379 emerges.
Reports indicate that this compound, despite its potent biochemical activity, exhibits poor membrane permeability and is subject to high cellular efflux, leading to a lack of significant cellular activity. In contrast, UNC0379 has demonstrated clear cellular effects, including the induction of apoptosis and cell cycle arrest in various cancer cell lines.
Induction of Apoptosis
UNC0379 has been shown to induce apoptosis in multiple myeloma and high-grade serous ovarian carcinoma (HGSOC) cell lines.
| Cell Line | Treatment | Apoptotic Cells (%) |
| XG7 (Multiple Myeloma) | UNC0379 | 33%[7] |
| XG25 (Multiple Myeloma) | UNC0379 | 26%[7] |
| JHOS3 (HGSOC) | UNC0379 (10 µM, 96h) | Significant increase vs. control[8] |
| OVCAR3 (HGSOC) | UNC0379 (10 µM, 96h) | Significant increase vs. control[8] |
Cell Cycle Arrest
Treatment with UNC0379 has been observed to cause significant alterations in the cell cycle distribution of cancer cells, primarily leading to an accumulation of cells in the G1 or sub-G1 phase, indicative of cell cycle arrest and apoptosis.
| Cell Line | Treatment | Effect on Cell Cycle |
| XG7 & XG25 (Multiple Myeloma) | UNC0379 | Accumulation in G1 phase[7] |
| HEC50B & HEC1B (Endometrial Cancer) | UNC0379 | Increased proportion of cells in sub-G1 phase[9] |
| JHOS3 & OVCAR3 (HGSOC) | UNC0379 (10 µM, 96h) | Significant increase in sub-G1 population[8] |
| U87MG & LN-18 (Glioblastoma, p53-proficient) | UNC0379 (5 µM, 48h) | G1/S arrest[10] |
| U251 & SW1088 (Glioblastoma, p53-deficient) | UNC0379 (5 µM, 48h) | G2/M arrest[10] |
Signaling Pathways and Experimental Workflows
The biological effects of SETD8 inhibition are intrinsically linked to its role in regulating key signaling pathways, most notably the p53 tumor suppressor pathway.
SETD8 and the p53 Signaling Pathway
SETD8 can methylate p53, which suppresses its transcriptional activity. Inhibition of SETD8 is therefore expected to activate p53-mediated apoptosis.[11] Functional studies have revealed that SETD8 ablation rescues the pro-apoptotic and cell-cycle arrest functions of p53, leading to the activation of the canonical p53 pathway.[12] Downstream targets of p53 that are involved in apoptosis include genes like TP73.[9][13]
Caption: SETD8-p53 signaling pathway and inhibitor action.
Experimental Workflow for Validating SETD8 Inhibition
A typical workflow to validate the biological effects of a SETD8 inhibitor involves a series of in vitro assays.
Caption: Workflow for inhibitor validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summarized protocols for key assays used in the characterization of SETD8 inhibitors.
Annexin V Apoptosis Assay
This assay is used to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
-
Cell Preparation:
-
Culture cells to the desired confluence and treat with the SETD8 inhibitor or vehicle control for the specified time.
-
Harvest cells, including any floating cells from the supernatant, and wash with cold phosphate-buffered saline (PBS).
-
Centrifuge and resuspend the cell pellet in 1X Annexin V binding buffer.
-
-
Staining:
-
Add Annexin V conjugated to a fluorescent dye (e.g., FITC, PE) and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Propidium Iodide Cell Cycle Analysis
This method is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.
-
Cell Preparation and Fixation:
-
Harvest and wash cells as described for the apoptosis assay.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing to prevent clumping.
-
Incubate on ice for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of RNA).
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Interpretation: The DNA content, measured by PI fluorescence intensity, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.
-
Conclusion
The validation of SETD8 as a therapeutic target has been significantly advanced by the development of small molecule inhibitors. While this compound demonstrates potent biochemical inhibition of SETD8, its utility as a chemical probe for studying cellular processes is limited by its poor cell permeability. In contrast, UNC0379, although having a higher biochemical IC50, exhibits clear cellular activity, inducing apoptosis and cell cycle arrest in a variety of cancer cell models. This makes UNC0379 a more suitable tool for investigating the biological consequences of SETD8 inhibition in a cellular context. The differential effects of these two inhibitors underscore the critical importance of evaluating not just the biochemical potency but also the cellular activity when validating potential therapeutic agents. Future development of SETD8 inhibitors should focus on improving cellular permeability and efficacy to translate the promise of this target into clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Based Design of a Covalent Inhibitor of the SET Domain-Containing Protein 8 (SETD8) Lysine Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Structure-Based Design of a Covalent Inhibitor of the SET Domain-Containing Protein 8 (SETD8) Lysine Methyltransferase - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-Molecule Inhibitors of SETD8 with Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epigenetic siRNA and Chemical Screens Identify SETD8 Inhibition as a Therapeutic Strategy for p53 Activation in High-Risk Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
MS453 as a reference compound for new SETD8 inhibitor screening
A Comparative Guide to MS453 as a Reference Compound for the Screening of Novel SETD8 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The protein lysine methyltransferase SETD8, also known as SET8 or KMT5A, has emerged as a compelling therapeutic target in oncology. SETD8 is the sole enzyme responsible for monomethylating histone H4 at lysine 20 (H4K20me1), a critical epigenetic mark involved in DNA replication, cell cycle progression, and the DNA damage response.[1][2][3] Beyond its role in chromatin modification, SETD8 also methylates non-histone proteins, including the tumor suppressor p53 and the DNA replication processivity factor PCNA, further highlighting its central role in maintaining cellular homeostasis.[1][2] Given its multifaceted involvement in cancer-relevant pathways, the discovery of potent and selective SETD8 inhibitors is of significant interest. This guide provides a comparative overview of this compound, a covalent inhibitor of SETD8, and positions it as a valuable reference compound for the screening and characterization of new chemical entities targeting this enzyme.
Comparative Analysis of SETD8 Inhibitors
A critical aspect of any inhibitor screening campaign is the use of a well-characterized reference compound to validate assay performance and benchmark the potency of newly identified hits. The following table summarizes the in vitro potency of this compound alongside other commonly cited SETD8 inhibitors.
| Compound | IC50 (µM) | Assay Type | Mechanism of Action |
| This compound | 0.804 | Radioactive Methyltransferase Assay | Covalent, Irreversible |
| UNC0379 | 7.3 - 9.0 | Radioactive Methyltransferase Assay, MCE | Reversible, Substrate-Competitive |
| SPS8I1 (NSC663284) | 0.21 | Scintillation Proximity Assay | Irreversible |
| SPS8I2 (Ryuvidine) | 0.5 | Scintillation Proximity Assay | Irreversible |
| SPS8I3 (BVT-948) | 0.7 | Scintillation Proximity Assay | Irreversible |
MCE: Microfluidic Capillary Electrophoresis
This data highlights that while several potent SETD8 inhibitors have been identified, this compound stands out due to its well-defined covalent mechanism of action, making it an excellent tool for specific and durable target engagement studies.
Experimental Protocols for SETD8 Inhibitor Screening
To facilitate the use of this compound as a reference compound, this section provides detailed protocols for two common in vitro SETD8 activity assays.
Radioactive Filter-Binding Assay
This assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H4 peptide substrate.
Materials:
-
Recombinant human SETD8 enzyme
-
Histone H4 peptide (1-24) substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM DTT, 10 mM MgCl₂
-
Stop Solution: 7.5 M Guanidine Hydrochloride
-
P81 phosphocellulose filter paper
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing SETD8 enzyme and the histone H4 peptide substrate in the assay buffer.
-
Add the test compound (e.g., this compound as a positive control) at various concentrations.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Spot the reaction mixture onto the P81 filter paper.
-
Wash the filter paper extensively with a wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [³H]-SAM.
-
Air-dry the filter paper and place it in a scintillation vial with scintillation fluid.
-
Quantify the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Scintillation Proximity Assay (SPA)
This homogeneous assay format simplifies the screening process by eliminating the need for wash steps.
Materials:
-
Recombinant human SETD8 enzyme
-
Biotinylated histone H4 peptide substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Streptavidin-coated SPA beads
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM DTT, 10 mM MgCl₂
-
Microplate scintillation counter
Procedure:
-
In a microplate well, combine the SETD8 enzyme, biotinylated histone H4 peptide substrate, and the test compound.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Add the streptavidin-coated SPA beads to the reaction mixture. The biotinylated peptide, if methylated, will bind to the beads, bringing the [³H] label into close proximity to the scintillant within the beads.
-
Allow the beads to settle.
-
Measure the light emitted from the beads using a microplate scintillation counter. Unbound [³H]-SAM in the solution is too far from the beads to generate a signal.
-
Calculate the IC50 value based on the reduction in scintillation signal in the presence of the inhibitor.[4][5]
Visualizing the Experimental Workflow and SETD8 Signaling
To provide a clearer understanding of the screening process and the biological context of SETD8 inhibition, the following diagrams have been generated using Graphviz.
Caption: Workflow for SETD8 inhibitor screening.
References
- 1. Epigenetic siRNA and chemical screens identify SETD8 inhibition as a therapeutic strategy for p53 activation in high-risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors of SETD8 with Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MS453: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of MS453, a substance identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these protocols is essential for minimizing risks to personnel and the environment.
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its specific hazards and the necessary safety precautions. Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Hazard Identification and Required PPE
| Hazard Classification | GHS Code | Required Personal Protective Equipment (PPE) |
| Acute toxicity, Oral (Category 4) | H302 | Protective gloves, Impervious clothing |
| Acute aquatic toxicity (Category 1) | H400 | Safety goggles with side-shields, Protective gloves |
| Chronic aquatic toxicity (Category 1) | H410 | Safety goggles with side-shields, Protective gloves |
Source: MS-453 Safety Data Sheet[1]
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1] An accessible safety shower and eye wash station are essential when working with this compound.[1]
This compound Disposal Workflow
The disposal of this compound must be conducted systematically to ensure safety and compliance. The process begins with the initial handling of the substance and concludes with its removal by a certified waste disposal service.
Caption: This diagram outlines the key steps for the proper disposal of this compound waste.
Detailed Disposal Protocol
This protocol provides step-by-step instructions for the safe handling and disposal of this compound from the point of use to final collection.
Methodology for this compound Waste Management
-
Preparation and Segregation:
-
Before beginning any experimental work, designate a specific, clearly labeled hazardous waste container for this compound.
-
Segregate waste streams. Do not mix this compound with incompatible materials such as strong acids, strong alkalis, or strong oxidizing/reducing agents.[1]
-
Keep solid this compound waste separate from solutions containing this compound.
-
-
Collection of Waste:
-
Solid Waste: Collect surplus or expired solid this compound directly into a labeled, sealable container. This includes any contaminated items such as weigh boats or filter papers.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled container.
-
Contaminated Labware: Disposable items like gloves, pipette tips, and paper towels that come into contact with this compound must be placed in the designated solid waste container. Reusable glassware must be decontaminated by rinsing thoroughly with an appropriate solvent, and the rinsate collected as hazardous waste.
-
-
Labeling and Storage:
-
The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound" and its concentration.
-
Keep the container tightly sealed when not in use.[1]
-
Store the waste container in a cool, well-ventilated, and secure location away from direct sunlight and sources of ignition.[1] The storage area should be designated for hazardous chemical waste.
-
-
Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash under any circumstances.[1]
-
The precautionary statement P501 mandates that the contents and container must be disposed of at an approved waste disposal plant.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the this compound waste by a certified hazardous waste contractor.
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Secure:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Ensure the area is well-ventilated.
-
-
Control and Clean-up:
-
Wearing the appropriate PPE (respirator, gloves, goggles, protective clothing), contain the spill.
-
For solid spills, carefully sweep or vacuum the material into a labeled waste container. Avoid creating dust.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed, labeled container for disposal.
-
-
Decontamination:
-
Clean the spill area thoroughly with soap and water. Collect the cleaning materials for disposal as hazardous waste.
-
The logical flow for spill response is illustrated below.
Caption: This flowchart shows the decision-making process for responding to an this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
